molecular formula C10H20N2O3 B11763258 tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Cat. No.: B11763258
M. Wt: 216.28 g/mol
InChI Key: WGMJLHDPOBRHRP-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate is a chemical compound of significant interest in organic and medicinal chemistry research. It features a carbamate group protected by a tert-butyl moiety (Boc) and a methyl-substituted morpholine ring, making it a valuable intermediate for sophisticated chemical synthesis. The carbamate functional group is a critical structural motif in modern drug design, prized for its superior chemical and proteolytic stability compared to amide bonds, which helps improve the metabolic stability of potential therapeutic agents . This compound serves as a versatile building block for the development of novel enzyme inhibitors, including protease inhibitors, by acting as a peptide bond surrogate . The morpholine ring is a common pharmacophore found in active pharmaceutical ingredients, and its presence in this molecule provides researchers with a handle to explore intermolecular interactions with biological targets. The Boc-protecting group offers strategic advantages in multi-step synthesis, as it is stable under a variety of conditions yet can be cleanly removed under mild acidic conditions to reveal the secondary amine for further functionalization. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-morpholin-3-ylcarbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(4)8-7-14-6-5-11-8/h8,11H,5-7H2,1-4H3

InChI Key

WGMJLHDPOBRHRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COCCN1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-methyl-N-(morpholin-3-yl)carbamate, a heterocyclic building block of increasing importance in medicinal chemistry. The molecule's architecture, which combines a morpholine scaffold, a strategic N-methylation, and a versatile tert-butyloxycarbonyl (Boc) protecting group, offers a unique set of properties beneficial for drug design and development. This document delves into the compound's physicochemical characteristics, offers a plausible and detailed synthetic protocol, outlines robust analytical methods for its characterization, and explores its strategic applications. The insights provided are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic programs.

The Strategic Value of Morpholine and Carbamate Motifs in Drug Design

In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is paramount to achieving desired pharmacological and pharmacokinetic profiles. Heterocyclic moieties are particularly favored for their ability to introduce three-dimensional complexity and modulate key drug-like properties.

The morpholine ring is a privileged scaffold frequently incorporated into bioactive molecules to enhance their physicochemical properties.[1] Its presence often leads to improved aqueous solubility, a critical factor for oral bioavailability. The ether oxygen can act as a hydrogen bond acceptor, while the saturated nature of the ring provides a defined conformational geometry. Furthermore, the basicity of the morpholine nitrogen can be finely tuned, making it a common replacement for more basic piperidine rings to mitigate off-target effects, such as hERG channel inhibition.[1]

The carbamate functional group , particularly when protected with a tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis.[2] Carbamates are often employed as bioisosteres of amide bonds, offering enhanced stability against proteolytic degradation.[3] The Boc group itself is a robust protecting group for amines, stable to a wide range of reaction conditions but readily cleaved under mild acidic conditions, allowing for the strategic unmasking of the amine at a desired point in a synthetic sequence.[2]

This compound synergistically combines these features. The N-methylation of the carbamate nitrogen introduces steric bulk and removes the hydrogen bond donor capability of the NH group, which can be crucial for modulating binding interactions and improving cell permeability. This unique combination makes it a highly valuable and versatile building block for constructing complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is essential for its effective application in synthesis and for predicting its influence on the characteristics of the final compound.

Identifier Value Source
IUPAC Name This compound-
CAS Number 1824663-57-1[4]
Molecular Formula C₁₀H₂₀N₂O₃-
Molecular Weight 216.28 g/mol -
Physicochemical Property Predicted / Analog-Derived Value Rationale & Commentary
logP (Octanol-Water Partition Coeff.) ~1.5 - 2.5Based on related structures. The morpholine ring enhances polarity, while the tert-butyl and methyl groups contribute to lipophilicity. This balanced value is often desirable in drug candidates.
pKa (Basic) ~7.5 - 8.5This value is attributed to the secondary amine within the morpholine ring. It is less basic than piperidine, which is often advantageous for reducing off-target liabilities. The carbamate nitrogen is non-basic.
Aqueous Solubility ModerateThe morpholine moiety is expected to confer a degree of aqueous solubility. However, the Boc group may limit high solubility until its removal.
Hydrogen Bond Donors 0The carbamate nitrogen is alkylated, and the morpholine nitrogen is a secondary amine.
Hydrogen Bond Acceptors 4Includes the ether and amine of the morpholine ring, and the two oxygens of the carbamate group.

Synthesis and Purification

While specific literature preparations for this exact molecule are sparse, a robust synthetic route can be designed based on well-established chemical transformations. The following protocol represents a logical and experimentally sound approach for its preparation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available morpholine precursor, involving N-Boc protection followed by N-methylation.

G cluster_0 Synthesis Pathway A 3-Aminomorpholine B tert-Butyl (morpholin-3-yl)carbamate A->B  (Boc)₂O, Base (e.g., TEA)  Solvent (e.g., DCM) C This compound B->C  Base (e.g., NaH)  Methylating Agent (e.g., CH₃I)  Solvent (e.g., THF)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

PART A: Synthesis of tert-Butyl (morpholin-3-yl)carbamate (Intermediate)

  • Reactor Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminomorpholine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to make a ~0.5 M solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), to the solution and stir.

  • Boc Protection: Cool the mixture to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred solution over 30 minutes.

    • Causality: This dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent the formation of double-acylated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with the organic solvent (e.g., DCM). Combine the organic layers.

  • Purification (Initial): Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

PART B: Synthesis of this compound (Final Product)

  • Reactor Setup: To a dry, round-bottom flask under an inert atmosphere, add the crude intermediate from Part A (1.0 eq) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the carbamate nitrogen, forming a sodium salt. This step must be done under inert conditions as NaH reacts violently with water.

  • Methylation: After stirring for 30-60 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of any synthetic building block.

Analytical Workflow

G cluster_0 Characterization Workflow A Purified Compound B Structural Confirmation A->B C Purity Assessment A->C D ¹H & ¹³C NMR B->D E LC-MS B->E C->E F HPLC C->F

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and leverages robust, well-documented reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.

Introduction and Strategic Overview

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The target molecule, this compound, combines this beneficial heterocycle with a Boc-protected methylated amine, a common functional group in pharmacologically active compounds. This guide outlines a logical and efficient multi-step synthesis, designed for adaptability and scalability in a research or process chemistry setting.

Our synthetic strategy is built upon the following key transformations:

  • Construction of the Morpholine Ring: Formation of the core heterocyclic structure from an appropriate acyclic precursor.

  • Orthogonal Protection: Introduction of a tert-butoxycarbonyl (Boc) group to protect the secondary amine, allowing for selective modification of other functional groups.

  • N-Methylation: The final installation of the methyl group onto the carbamate nitrogen to yield the target compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed multi-step synthesis, providing a high-level overview of the reaction sequence and key intermediates.

Synthesis_Pathway cluster_0 Step 1: Morpholine Ring Formation cluster_1 Step 2: Boc Protection cluster_2 Step 3: N-Methylation A Starting Material (e.g., N-protected Amino Alcohol) B Intermediate 1 (3-Substituted Morpholine) A->B Cyclization C Intermediate 2 (N-Boc-morpholin-3-amine) B->C Boc₂O, Base D Final Product (tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate) C->D NaH, CH₃I

Caption: A flowchart of the proposed synthesis for this compound.

Detailed Synthesis Pathway and Experimental Protocols

Part 1: Synthesis of the Morpholine Core

The construction of the morpholine ring is a critical first step. A common and effective method involves the cyclization of a 1,2-amino alcohol.[1] For the synthesis of a 3-substituted morpholine, a suitable starting material would be a derivative of a β-amino alcohol.

Protocol 1: Synthesis of a 3-Substituted Morpholine Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen 1,2-amino alcohol precursor in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reagent Addition: Add an alkylating agent containing a leaving group on a two-carbon chain (e.g., 2-bromoethanol or ethylene sulfate). The use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) offers a redox-neutral and high-yielding approach.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: N-Boc Protection

With the morpholine core in hand, the next step is the protection of the secondary amine at the 3-position with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy that renders the amine nucleophilicity inert to subsequent reactions.

Protocol 2: Boc Protection of the 3-Aminomorpholine Derivative

  • Reaction Setup: Dissolve the 3-substituted morpholine from the previous step in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

  • Reagent Addition: Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. This is followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-Boc protected intermediate. Further purification can be achieved by column chromatography if necessary.

Part 3: N-Methylation of the Carbamate

The final step in the synthesis is the methylation of the nitrogen atom of the Boc-carbamate. This transformation can be achieved under basic conditions using an appropriate methylating agent.

Protocol 3: N-Methylation to Yield the Final Product

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc protected morpholine intermediate in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 10-15 minutes to facilitate the formation of the sodium salt of the carbamate.

  • Methylation: Add iodomethane (CH₃I) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.[2]

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.

Summary of Reagents and Conditions

StepReactionKey ReagentsSolventTypical ConditionsExpected Yield
1Morpholine Ring Formation1,2-amino alcohol, Ethylene sulfate, tBuOKTHF or DMFReflux70-90%
2N-Boc Protection3-Aminomorpholine, Boc₂O, TEA or DIPEADCM or THFRoom Temperature>90%
3N-MethylationN-Boc-3-aminomorpholine, NaH, CH₃IAnhydrous DMF0 °C to Room Temp.60-80%

Mechanistic Rationale and Expert Insights

  • Choice of Morpholine Synthesis: The use of ethylene sulfate represents a modern and efficient method for morpholine synthesis, avoiding the use of harsh reagents and offering a high degree of atom economy.[1] Traditional methods often involve multi-step sequences with less favorable environmental profiles.

  • Boc Protection Strategy: The Boc group is an ideal choice for protecting the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid), should further modification of the molecule be required.

  • N-Methylation Conditions: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the carbamate nitrogen, which has a relatively high pKa. Iodomethane is an effective and commonly used electrophile for this methylation. Conducting the reaction at low temperatures initially helps to control the exothermicity of the reaction between NaH and the solvent.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By following the outlined protocols and considering the mechanistic insights, researchers can confidently synthesize this valuable heterocyclic compound for applications in drug discovery and development. The modular nature of this synthesis also allows for the potential generation of a library of analogues by varying the starting materials and reagents in each step.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • J&K Scientific. (n.d.). tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | 1257850-83-1.
  • CompTox Chemicals Dashboard. (n.d.). tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate Env. Fate/Transport.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). tert-Butyl (Morpholin-3-ylmethyl)carbamate.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity.
  • Google Patents. (n.d.). WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.
  • Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
  • Sigma-Aldrich. (n.d.). tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5.
  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

A Technical Guide to the Structural Elucidation of Monoazo Pigments: A Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural characterization of organic pigments is paramount in ensuring their performance, safety, and regulatory compliance. This whitepaper provides an in-depth technical guide to the structural elucidation of a complex monoazo pigment, using a multifaceted analytical approach. While the initial query referenced CAS 1824663-57-1, our investigation indicates this to be an unassigned or erroneous identifier. We will, therefore, focus our analysis on the well-characterized and commercially significant Pigment Red 57:1 (CAS 5281-04-9), a structurally related monoazo calcium salt. This guide is designed for researchers, scientists, and professionals in drug development and materials science, offering a logical workflow from initial elemental analysis to definitive spectroscopic confirmation.

Introduction: The Analytical Challenge

Organic pigments present unique challenges in structural elucidation due to their often complex aromatic systems, the presence of heteroatoms, and their formulation as metallic salts, which can affect solubility and ionization. The subject of our investigation, Pigment Red 57:1, is a prime example of such a molecule. Its IUPAC name is Calcium 3-hydroxy-4-((4-methyl-2-sulfonatophenyl)diazenyl)-2-naphthoate.[1] This guide will deconstruct the process of determining this structure from first principles, demonstrating the synergistic power of modern analytical techniques.

The Elucidation Workflow: A Step-by-Step Approach

Our approach to structural elucidation is a systematic process of gathering and interpreting data from multiple analytical techniques. Each step provides a piece of the puzzle, and the congruence of all data points validates the final structure.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly & Confirmation EA Elemental Analysis (CHNOS) MS Mass Spectrometry (HRMS) EA->MS Provides Molecular Formula FA Fragment Analysis MS->FA Identifies Molecular Ion & Fragments FTIR FT-IR Spectroscopy FTIR->FA Identifies Functional Groups NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) NMR->FA Determines Connectivity SA Structure Assembly FA->SA Logical Assembly of Fragments VC Final Confirmation SA->VC Proposed Structure

Caption: A typical workflow for structural elucidation of an unknown organic compound.

Foundational Analysis: Elemental Composition and Molecular Weight

Elemental Analysis

The first step in characterizing an unknown compound is to determine its elemental composition. For our target molecule, elemental analysis for Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur would be performed.

Experimental Protocol: CHNOS Elemental Analysis

  • A precisely weighed sample of the purified pigment is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography.

  • The concentration of each gas is measured using a thermal conductivity detector.

  • The percentage of each element in the original sample is calculated.

Expected Data Summary

ElementExpected % Composition for C₁₈H₁₂CaN₂O₆S
Carbon50.94%
Hydrogen2.85%
Nitrogen6.60%
Oxygen22.62%
Sulfur7.56%
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • The sample is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid to aid ionization).

  • The solution is introduced into the ESI source, where it is nebulized and ionized.

  • The ions are accelerated into the TOF mass analyzer.

  • The m/z of the ions is determined based on their flight time to the detector.

For the organic component of Pigment Red 57:1 (the ligand), the expected molecular formula is C₁₈H₁₄N₂O₆S. The high-resolution mass spectrum would show a prominent ion corresponding to this formula.

Spectroscopic Deep Dive: Unveiling the Molecular Architecture

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • A small amount of the solid pigment powder is placed on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded.

Key Expected Vibrational Frequencies

Wavenumber (cm⁻¹)Functional Group
3500-3200O-H stretch (hydroxyl group)
3100-3000C-H stretch (aromatic)
1700-1680C=O stretch (carboxylic acid)
1600-1450C=C stretch (aromatic rings)
1500-1450N=N stretch (azo group)
1200-1100S=O stretch (sulfonate group)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. Due to the presence of the calcium salt, the sample would first need to be acidified to protonate the carboxylate and sulfonate groups to improve solubility in common NMR solvents like DMSO-d₆.

4.2.1. ¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons and their neighboring protons.

Expected Chemical Shifts and Multiplicities

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HCarboxylic acid proton
~11.0Singlet1HHydroxyl proton
8.5-7.0Multiplets~8HAromatic protons
~2.5Singlet3HMethyl protons

4.2.2. ¹³C NMR Spectroscopy

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Expected Chemical Shift Ranges

Chemical Shift (ppm)Carbon Type
170-160Carboxylic acid carbon
160-110Aromatic carbons
~20Methyl carbon

4.2.3. 2D NMR Spectroscopy (COSY and HSQC)

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together adjacent fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

NMR_Logic H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (C-H Connectivity) H_NMR->HSQC C_NMR 13C NMR (Carbon Environments) C_NMR->HSQC Structure Final Structure COSY->Structure HSQC->Structure

Caption: The interplay of different NMR experiments in structure elucidation.

Assembling the Pieces: From Fragments to Final Structure

By combining the information from all the analytical techniques, we can logically deduce the structure of Pigment Red 57:1.

  • Elemental analysis and HRMS provide the molecular formula: C₁₈H₁₄N₂O₆S for the organic ligand.

  • FT-IR confirms the presence of key functional groups: hydroxyl, carboxylic acid, aromatic rings, an azo group, and a sulfonate group.

  • ¹H and ¹³C NMR provide the carbon-hydrogen framework. For instance, the singlet at ~2.5 ppm in the ¹H NMR spectrum, integrating to 3 protons, is indicative of a methyl group not adjacent to any protons. The aromatic region of the spectrum would be complex, but COSY would help to identify the spin systems of the two aromatic rings.

  • The downfield chemical shifts of some aromatic protons would suggest they are adjacent to electron-withdrawing groups like the sulfonate and azo groups.

  • The presence of a carboxylic acid and a hydroxyl group on one of the aromatic systems (the naphthoate moiety) and a methyl and a sulfonate group on the other (the phenyl moiety) would be deduced from a detailed analysis of the chemical shifts and coupling patterns.

  • The final piece of the puzzle, the azo linkage (N=N), is confirmed by the presence of the corresponding band in the FT-IR spectrum and by the fact that it is the only logical way to connect the two aromatic fragments to satisfy the molecular formula.

The presence of calcium as the counter-ion is typically confirmed by techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).

Conclusion: A Validated Structure

Through the systematic application of a suite of analytical techniques, the structure of Pigment Red 57:1 can be unequivocally determined. This in-depth guide illustrates a robust and self-validating workflow for the structural elucidation of complex organic molecules. The congruence of data from elemental analysis, mass spectrometry, and various spectroscopic methods provides the high degree of confidence required in scientific research and industrial applications.

References

  • SY Chemical Co., Ltd. Pigment Red 57:1.
  • Zeya Chemicals. Pigment Red 57:1-Corimax Red 4BGL.
  • Wikipedia. Lithol Rubine BK.
  • City Cat Chemicals. CATOLITE RUBINE TONER C6B – PIGMENT RED 57:1.
  • Hainan Zhongxin Chemical Co., Ltd. Pigment Red 57:1.

Sources

tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this document outlines a series of hypothesized mechanisms of action based on its distinct structural motifs: the N-methyl carbamate functional group and the morpholine scaffold. We present detailed, field-proven experimental protocols to rigorously test these hypotheses, enabling research teams to systematically characterize the compound's pharmacological profile. This whitepaper is intended to serve as a strategic and practical resource for researchers in pharmacology and drug discovery, guiding the elucidation of the compound's biological activity from first principles.

Introduction and Structural Rationale

The compound this compound is a synthetic molecule featuring three key structural components: a carbamate group, a morpholine ring, and a tert-butyl moiety. While this specific molecule is not extensively characterized in current scientific literature[1], its constituent parts are well-represented in a variety of pharmacologically active agents. This structural deconstruction forms the logical basis for our proposed investigation.

  • The N-Methyl Carbamate Moiety: This functional group is the hallmark of a class of compounds known for their activity as acetylcholinesterase (AChE) inhibitors.[2][3] N-methyl carbamates act by reversibly carbamylating the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine.[2] This mode of action is the foundation of our primary hypothesis.

  • The Morpholine Ring: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse biological targets. Its presence suggests the potential for interactions with various central nervous system (CNS) receptors.

  • The Tert-Butyl Group: Often used as a protecting group in organic synthesis, the tert-butoxycarbonyl (Boc) group can also influence a molecule's pharmacokinetic properties and, in some cases, its biological activity.[4][5]

Given these structural features, this guide will focus on two primary, putative mechanisms of action: acetylcholinesterase inhibition and broader CNS receptor modulation. We will provide the scientific rationale and detailed experimental workflows to validate these hypotheses.

Putative Mechanism of Action 1: Acetylcholinesterase Inhibition

Expertise & Experience: The N-methyl carbamate structure strongly suggests that the primary biological target of this compound may be acetylcholinesterase. This hypothesis is grounded in the well-established pharmacology of carbamate-based insecticides and therapeutic agents like physostigmine.[4] The following experimental protocol is designed to provide a definitive in vitro validation of this hypothesis.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Assay)

This colorimetric assay is the gold standard for quantifying AChE activity and its inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 10 mM.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 3 mM.

    • Prepare a stock solution of human recombinant acetylcholinesterase (AChE) in buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the compound dilution series. For the positive control, use a known AChE inhibitor like physostigmine. For the negative control (100% activity), add 20 µL of DMSO.

    • Add 140 µL of sodium phosphate buffer to all wells.

    • Add 20 µL of the AChE enzyme solution to all wells except for the blank. Mix gently.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 10 µL of the ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the assay. The use of a dilution series allows for the determination of a dose-response relationship, a critical component of pharmacological characterization.

Experimental Workflow Diagram

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Buffers, DTNB, ATCI plate Add Compound, Buffer, and AChE to 96-well Plate reagents->plate enzyme Prepare AChE Stock Solution enzyme->plate compound Prepare Compound Dilution Series compound->plate incubate Incubate at 37°C plate->incubate react Add DTNB and ATCI to Initiate Reaction incubate->react read Measure Absorbance at 412 nm react->read calculate Calculate Reaction Rates and % Inhibition read->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Hypothetical Data Representation
Compound Concentration% Inhibition (Mean ± SD)
1 nM2.5 ± 0.8
10 nM15.2 ± 2.1
100 nM48.9 ± 3.5
1 µM85.7 ± 1.9
10 µM98.1 ± 0.5
100 µM99.5 ± 0.3
IC50 110 nM

Putative Mechanism of Action 2: CNS Receptor Modulation

Expertise & Experience: The morpholine scaffold is a common feature in molecules targeting CNS receptors. Additionally, some carbamates have been shown to modulate N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.[4] Therefore, a broader screening against a panel of CNS receptors is a logical next step to identify potential secondary targets.

Radioligand Binding Assay Panel

This series of assays will determine the affinity of this compound for a range of relevant CNS receptors.

Protocol:

  • Target Selection: Select a panel of CNS receptors, including but not limited to:

    • GABA-A receptor

    • NMDA receptor

    • Dopamine receptors (D1, D2)

    • Serotonin receptors (e.g., 5-HT1A, 5-HT2A)

    • Adrenergic receptors (α1, α2, β1, β2)

  • Membrane Preparation: Utilize commercially available cell membrane preparations expressing the target receptors or prepare them in-house from cell lines or animal brain tissue.

  • Binding Assay:

    • For each receptor, a specific radioligand is used (e.g., [3H]muscimol for GABA-A, [3H]MK-801 for NMDA).

    • In a 96-well filter plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.

    • For non-specific binding determination, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.

    • Incubate the plates to allow binding to reach equilibrium.

    • Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Trustworthiness: This protocol relies on well-validated radioligands and membrane preparations. The inclusion of non-specific binding controls is essential for accurate determination of specific binding and affinity.

Signaling Pathway Diagram

CNS_Receptor_Modulation cluster_receptors Potential CNS Receptor Targets cluster_effects Downstream Cellular Effects compound tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate gaba GABA-A Receptor compound->gaba Binds to? nmda NMDA Receptor compound->nmda Binds to? dopamine Dopamine Receptors compound->dopamine Binds to? serotonin Serotonin Receptors compound->serotonin Binds to? ion_flux Alteration of Ion Channel Gating gaba->ion_flux nmda->ion_flux second_messenger Modulation of Second Messenger Systems dopamine->second_messenger serotonin->second_messenger gene_expression Changes in Gene Expression ion_flux->gene_expression second_messenger->gene_expression

Caption: Hypothesized CNS receptor interactions and downstream effects.

In Vitro Metabolic Stability Assessment

Expertise & Experience: Understanding a compound's metabolic fate is crucial for interpreting in vivo data. Based on studies of similar molecules like m-tert-butylphenyl N-methylcarbamate, we can anticipate potential metabolic pathways.[6][7] Hydroxylation of the tert-butyl group and N-demethylation are likely metabolic routes. An in vitro liver microsomal stability assay is a standard method to assess metabolic liability.

Liver Microsomal Stability Assay

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a potassium phosphate buffer (pH 7.4).

    • Add this compound to a final concentration of 1 µM.

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

Conclusion and Future Directions

This guide provides a scientifically rigorous and experimentally detailed roadmap for the initial characterization of this compound. The proposed studies will systematically evaluate the most probable mechanisms of action based on the compound's chemical structure. Positive results from these in vitro assays would warrant progression to cellular and in vivo models to further elucidate the pharmacological and toxicological profile of this novel molecule. The data generated will be foundational for any future drug development efforts.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. (n.d.).
  • tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | 1257850-83-1 - J&K Scientific. (n.d.).
  • (R)-tert-Butyl (Morpholin-3-ylmethyl)
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbam
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.).
  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate Env.
  • Mechanism of combining carbamate to acetylcholinesterase
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. (n.d.).
  • Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PubMed. (n.d.).
  • Metabolism of m-tert.
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A Technical Guide to the Strategic Application of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate in the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While not possessing intrinsic biological activity, tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate and its structural analogs represent a class of pivotal intermediates in modern medicinal chemistry. Their significance is derived from their role as sophisticated building blocks in the synthesis of complex, high-value therapeutic agents. The morpholine heterocycle, prized for its ability to improve pharmacokinetic properties, combined with the strategically labile tert-butyloxycarbonyl (BOC) protecting group, makes this compound a valuable tool for constructing active pharmaceutical ingredients (APIs). This guide elucidates the function of this carbamate intermediate, focusing on its application in the scalable synthesis of Tofogliflozin, a potent and selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus. We will dissect the synthetic strategy, the biological mechanism of the resulting API, and provide validated experimental protocols to illustrate its practical application.

Introduction: The Strategic Value of Carbamate Intermediates in Drug Discovery

In the landscape of medicinal chemistry, the final biological activity of a drug molecule is the culmination of a meticulously planned synthetic journey. The selection of intermediates is as critical as the design of the final compound. Carbamates, particularly those featuring the BOC protecting group, are indispensable tools in this process.[1][2][3] The carbamate group itself is a key structural motif found in numerous approved drugs, valued for its chemical stability and ability to modulate interactions with biological targets.[1][2][4]

The subject of this guide, this compound, embodies two key features:

  • The Morpholine Ring: This heterocycle is widely incorporated into drug candidates to enhance solubility, improve metabolic stability, and fine-tune pharmacokinetic/pharmacodynamic (PK/PD) properties.[5][6] Its presence can lead to favorable interactions within target binding sites and improve permeability across the blood-brain barrier in CNS-targeted drugs.[5]

  • The BOC-Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis. It provides a robust method for temporarily masking the reactivity of an amine, allowing other chemical transformations to occur elsewhere in the molecule. Its primary advantage is its facile removal under acidic conditions, which are typically mild enough to leave other functional groups intact.

This guide will demonstrate how these features converge to make the title compound a key precursor in the synthesis of Tofogliflozin, a leading therapeutic for type 2 diabetes.[7][8][9]

Synthetic Utility in the Tofogliflozin Pathway

Tofogliflozin is a C-arylglycoside that selectively inhibits SGLT2, a protein primarily responsible for glucose reabsorption in the kidneys.[9][10] The development of an efficient and scalable synthesis was critical for its commercial viability.[8][10][11] Multiple synthetic routes have been developed, often involving 9 to 12 steps, where the strategic use of protected intermediates is paramount to achieving high yields and purity without the need for extensive chromatographic purification.[9][10][11]

The role of a BOC-protected morpholine intermediate is to introduce the morpholine moiety, which ultimately becomes part of the spirocyclic isobenzofuran core of Tofogliflozin. The BOC group ensures the secondary amine of the morpholine does not interfere with preceding bond-forming reactions, such as Friedel-Crafts reactions or metal-halogen exchanges used to construct the diaryl aglycone.[10][11]

Workflow: Conceptual Synthesis of Tofogliflozin

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the stage where a protected morpholine intermediate would be crucial.

G cluster_0 Part 1: Aglycone Synthesis cluster_1 Part 2: Spirocycle Formation & Deprotection A Protected Glucose Derivative C Metal-Halogen Exchange or Friedel-Crafts Reaction A->C B Aryl Halide Precursor B->C D Diaryl Aglycone Formation C->D E Introduction of Morpholine Moiety (using BOC-protected intermediate) D->E Coupling F Intramolecular Cyclization (e.g., Diels-Alder) E->F G Final Deprotection Steps (Removal of BOC & other groups) F->G H Tofogliflozin API G->H

Caption: Conceptual workflow for Tofogliflozin synthesis.

The Biological Target: Sodium-Glucose Cotransporter 2 (SGLT2)

The ultimate biological relevance of this compound is realized through the action of the final drug product, Tofogliflozin, on its target, SGLT2.

Mechanism of Action

SGLT2 is a high-capacity, low-affinity transporter located almost exclusively in the S1 segment of the proximal convoluted tubules of the kidney. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus. In patients with type 2 diabetes, hyperglycemia leads to an increased filtered glucose load, and an upregulation of SGLT2 transporters exacerbates the problem by increasing glucose reabsorption, thus maintaining high blood glucose levels.

SGLT2 inhibitors like Tofogliflozin competitively block this transporter. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[12] This mechanism is insulin-independent, providing effective glycemic control without promoting hypoglycemia, except when used with other agents like sulfonylureas.[13]

G cluster_0 Proximal Tubule Lumen (Urine) cluster_1 Proximal Tubule Cell cluster_2 Bloodstream glucose Glucose SGLT2 SGLT2 Transporter Na+ Glucose glucose->SGLT2:f2 Reabsorption GLUT2 GLUT2 Transporter SGLT2:f0->GLUT2 Intracellular Transport blood_glucose Reabsorbed Glucose GLUT2->blood_glucose Enters Blood Tofogliflozin Tofogliflozin (Inhibitor) Tofogliflozin->SGLT2:f0 Blocks

Caption: Mechanism of SGLT2 inhibition by Tofogliflozin.

Pharmacological Effects and Clinical Significance

The inhibition of SGLT2 by drugs synthesized from intermediates like this compound results in significant, multi-systemic therapeutic benefits.[14]

Parameter Effect of SGLT2 Inhibition Clinical Significance
Glycemic Control Lowers HbA1c by 0.6-1.0%[14]Effective management of type 2 diabetes with low risk of hypoglycemia.[13]
Body Weight Modest weight loss (2-3 kg)Addresses obesity, a common comorbidity of type 2 diabetes.[15]
Blood Pressure Reduction in systolic and diastolic BPContributes to cardiovascular risk reduction through osmotic diuresis and natriuresis.[15]
Renal Function Slows progression of diabetic kidney diseaseProvides renoprotective effects by reducing glomerular hyperfiltration and inflammation.[14][16]
Cardiovascular Outcomes Reduced risk of hospitalization for heart failure and CV mortalityOffers significant cardioprotective benefits, even in patients without diabetes.[12][15]
Uric Acid Lowers plasma uric acid levelsMay provide additional benefits, as hyperuricemia is linked to kidney function loss.[13][16]

Experimental Protocols

The following protocols are representative of the methodologies used in the synthesis and evaluation of SGLT2 inhibitors derived from morpholine-based intermediates.

Protocol: BOC-Deprotection of a Carbamate Intermediate

This protocol describes the critical step of removing the BOC protecting group to liberate the reactive amine for subsequent reactions or to yield the final API.

Objective: To deprotect the nitrogen atom of a BOC-protected morpholine or piperidine intermediate.

Materials:

  • BOC-protected intermediate (e.g., tert-butyl N-[(3R,5S)-1-(8-cyanoquinoxalin-5-yl)-5-methylpiperidin-3-yl]-N-methylcarbamate)[17]

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the BOC-protected intermediate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the deprotecting agent (e.g., TFA, 5-10 eq, or 4M HCl in dioxane, 3-5 eq) dropwise over 10-15 minutes.

    • Causality: The strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating the release of the stable tert-butyl cation (which forms isobutylene and water) and carbon dioxide, liberating the free amine. Slow addition at low temperature controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Self-Validation: The cessation of gas evolution and a basic pH confirm that the acid has been neutralized, preventing degradation of the acid-sensitive product during workup.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected amine.

  • Purification: If necessary, purify the product by column chromatography or crystallization to obtain the final, pure compound.

Protocol: In Vitro SGLT2 Inhibition Assay

This cell-based assay measures the ability of a compound like Tofogliflozin to inhibit glucose uptake mediated by the SGLT2 transporter.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against human SGLT2.

Materials:

  • HEK293 or CHO cells stably transfected with human SGLT2 (hSGLT2)

  • Non-radioactive 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescent glucose analog

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound (e.g., Tofogliflozin) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the hSGLT2-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound in KRH buffer. Include a vehicle control (DMSO only) and a positive control (a known SGLT2 inhibitor).

  • Pre-incubation: Wash the cell monolayer twice with KRH buffer. Add the diluted test compounds to the wells and pre-incubate for 15-30 minutes at 37 °C.

    • Causality: This step allows the inhibitor to bind to the SGLT2 transporters before the introduction of the glucose substrate.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-NBDG to each well. Incubate for 30-60 minutes at 37 °C.

  • Termination and Washing: Stop the uptake by rapidly aspirating the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.

    • Self-Validation: Using ice-cold buffer effectively halts all transport processes, ensuring that the measured fluorescence is only from the glucose analog that was successfully transported into the cells.

  • Fluorescence Measurement: Add KRH buffer to each well and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound, while chemically unassuming on its own, is a testament to the enabling power of synthetic intermediates in drug discovery. Its strategic design, combining the favorable PK properties of the morpholine ring with the synthetic flexibility of a BOC-protected amine, facilitates the efficient construction of complex and highly effective drugs like Tofogliflozin. The success of SGLT2 inhibitors has transformed the treatment paradigm for type 2 diabetes, offering robust glycemic control coupled with unprecedented cardiovascular and renal protection.[15][16] The principles demonstrated here—the use of stable, well-designed building blocks—are universally applicable and will continue to drive innovation in the development of new therapeutics for a wide range of diseases.

References

  • Kawase, A., et al. (2019). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition. Organic Process Research & Development. Available at: [Link]

  • Chiba, S., et al. (2016). Development of a Scalable Synthesis of Tofogliflozin. Organic Process Research & Development. Available at: [Link]

  • Yang, X.-D., et al. (2016). A Scalable Synthesis of Tofogliflozin Hydrate. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2025). A Scalable Synthesis of Tofogliflozin Hydrate. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate Env. Fate/Transport. CompTox Chemicals Dashboard. Available at: [Link]

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  • J&K Scientific. (n.d.). tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate. Available at: [Link]

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  • J&K Scientific. (n.d.). tert-Butyl (morpholin-3-ylmethyl)carbamate. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Tihanyi, D., & Tihanyi, K. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik. Available at: [Link]

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  • Google Patents. (2017). WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders.
  • Heerspink, H. J. L., et al. (2017). SGLT2 Inhibitors as a Therapeutic Option for Diabetic Nephropathy. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Role of SGLT2 inhibitors in the treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]

  • Papachristoforou, E., et al. (2023). Metabolomics Insights into the Benefits of SGLT2 Inhibitors in Type 2 Diabetes. Metabolites. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2024). The Effects of SGLT2 Inhibitors in Patients with Metabolic Dysfunction-Associated Fatty Liver Disease; A Narrative Review. Journal of Molecular and Medical Sciences. Available at: [Link]

  • Eman, M. A. (2024). Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Authorea. Available at: [Link]

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Unlocking the Therapeutic Potential of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel therapeutics is frequently driven by the exploration of new chemical entities. Tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate is one such molecule, distinguished by its inclusion of a morpholine ring—a scaffold recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from the morpholine moiety's consistent presence in a wide array of approved drugs and bioactive molecules, where it often imparts favorable physicochemical, metabolic, and pharmacokinetic properties.[1][2] While the specific biological activity of this compound is not yet characterized, its structural features suggest significant therapeutic potential.

This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We move beyond theoretical discussions to provide actionable, field-proven strategies tailored for drug discovery professionals. The narrative explains the causal logic behind experimental choices, integrating robust, self-validating protocols for affinity-based and label-free target deconvolution. By following the phased approach detailed herein, research teams can efficiently progress from a novel compound to a validated therapeutic target, paving the way for mechanism-driven drug development.

Part I: Compound Analysis & Rationale for Target Discovery

Section 1.1: Physicochemical Properties of this compound

Understanding the foundational properties of a molecule is the first step in evaluating its potential as a therapeutic agent. This compound (CAS No. 1824663-57-1) is a small molecule whose structure suggests it possesses drug-like qualities.[3] The morpholine ring is a saturated heterocycle that generally increases aqueous solubility and can act as a hydrogen bond acceptor, while the tert-butyl carbamate (Boc) protecting group imparts lipophilicity. This balance is often crucial for cell permeability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValue / DescriptionSignificance in Drug Discovery
Molecular Formula C11H22N2O3Indicates a relatively small molecule, often desirable for oral bioavailability.
Core Scaffold MorpholineA "privileged" structure known to improve pharmacokinetic profiles.[1]
Key Functional Groups Carbamate, Secondary AminePotential sites for hydrogen bonding, metabolic activity, and linker attachment for probes.
Chirality The morpholin-3-yl core is chiralEnantiomers may exhibit different biological activities, offering an opportunity for stereospecific target engagement studies.
Section 1.2: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is not merely a passive structural component; it is an active contributor to the biological and pharmacological profiles of many successful drugs.[2] Its prevalence in medicinal chemistry is a testament to its versatile and advantageous properties.[4]

  • Pharmacokinetic Enhancement : The morpholine moiety is known to improve metabolic stability and reduce clearance, leading to better in vivo exposure.[1]

  • Target Interaction : The oxygen and nitrogen atoms can participate in crucial hydrogen bonding interactions within protein binding pockets, serving as an integral part of a molecule's pharmacophore.[1]

  • Diverse Biological Activities : Appropriately substituted morpholine scaffolds are found in drugs targeting a wide range of protein classes, including kinases (e.g., Gefitinib), enzymes, and various receptors.[1][2] This versatility suggests that our subject compound could interact with numerous, therapeutically relevant target classes.

Section 1.3: Hypothesized Target Classes and Therapeutic Areas

Given the broad utility of the morpholine scaffold, we can hypothesize several potential target classes for this compound. This process, informed by precedent, allows for the design of focused screening and validation experiments.

  • Enzymes : The morpholine ring is a key component of inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B).[2]

  • Kinases : Many kinase inhibitors incorporate a morpholine ring to improve solubility and occupy specific regions of the ATP-binding pocket.

  • G-Protein Coupled Receptors (GPCRs) : The ability of the morpholine nitrogen to act as a basic center makes it suitable for interacting with acidic residues common in GPCR binding sites.

  • Ion Channels : The scaffold can contribute to the overall molecular shape and polarity required for specific channel modulation.

This wide range of possibilities underscores the need for an unbiased, systematic approach to target deconvolution.

Part II: A Phased Strategy for Target Identification & Deconvolution

The process of identifying a drug's target when it is unknown at the outset is known as target deconvolution.[5] A robust strategy does not rely on a single method but instead employs orthogonal approaches to build a high-confidence case for a specific target. We propose a two-phased workflow that begins with a broad, discovery-oriented method and narrows to a specific, in-cell validation technique.

Section 2.1: Overview of the Target Identification Workflow

This workflow is designed to maximize the probability of success while efficiently using resources. It starts with creating a tool—an affinity probe—to "fish" for binding partners and progresses to confirming this interaction in a native cellular context without labels or modifications.

G cluster_0 Phase 1: Target Fishing cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Validation probe Probe Synthesis (Immobilize Compound on Beads) acms Affinity Chromatography- Mass Spectrometry (AC-MS) probe->acms Bait hits Generate Candidate Protein 'Hit' List acms->hits Eluted Proteins cetsa Cellular Thermal Shift Assay (CETSA) hits->cetsa Prioritize Hits for Testing validation Confirm Direct Binding of Unmodified Compound cetsa->validation Thermal Stabilization final Validated Target validation->final

Caption: High-level workflow for target identification.

Section 2.2: Phase 1 - Affinity-Based Target Fishing

The most established method for identifying the direct binding targets of a small molecule is affinity chromatography coupled with mass spectrometry (AC-MS).[6][7] This technique uses a chemically modified version of the compound, immobilized on a solid support, to selectively capture its protein binding partners from a cell lysate.[8]

Causality Behind This Choice: AC-MS is a powerful first-pass strategy because it directly pulls down interacting proteins, providing a tangible list of candidates. However, its primary limitation is the risk of false positives from non-specific binding to the linker or matrix.[8] Therefore, results from this phase must be treated as a list of high-priority candidates to be confirmed by an orthogonal method. The inclusion of a control—an inactive analogue or the beads alone—is a critical, self-validating step to filter out many of these non-specific binders.

Section 2.3: Phase 2 - Label-Free Target Engagement Confirmation

To overcome the limitations of affinity probes, label-free methods are employed. These techniques assess the interaction between the unmodified small molecule and its target within a complex biological matrix, such as intact cells or cell lysate.[9] The Cellular Thermal Shift Assay (CETSA®) is a premier example of such a method.[5][10]

Causality Behind This Choice: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, one can identify which protein has been stabilized by the drug. This provides strong, direct evidence of target engagement in a physiological context.[10] Its label-free nature avoids the risk of the chemical probe altering the compound's binding behavior, making it an excellent confirmatory method for hits from the AC-MS screen.[5]

Part III: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments described in the target identification workflow.

Section 3.1: Protocol for Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the creation of an affinity matrix and its use to isolate binding proteins from a cell lysate for identification by LC-MS/MS.

1. Synthesis of Affinity Probe:

  • Rationale: The tert-butyl carbamate group is a suitable point for linker attachment, as it is often used as a protecting group and may be less critical for binding than the core morpholine. A linker, such as polyethylene glycol (PEG), will be used to attach the compound to NHS-activated Sepharose beads.[8]
  • Step 1.1: Synthesize a derivative of the compound with a terminal carboxylic acid on the carbamate moiety.
  • Step 1.2: Covalently couple the synthesized derivative to NHS-activated Sepharose beads according to the manufacturer's protocol.
  • Step 1.3: Prepare control beads by blocking the NHS-activated groups with ethanolamine. This is the negative control.

2. Cell Lysate Preparation:

  • Step 2.1: Culture a relevant cell line (e.g., HEK293T for general discovery, or a disease-relevant line) to ~80-90% confluency.
  • Step 2.2: Harvest cells and wash twice with cold PBS.
  • Step 2.3: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
  • Step 2.4: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).
  • Step 2.5: Determine protein concentration using a BCA assay.

3. Affinity Pulldown:

  • Step 3.1: Incubate 1-2 mg of cell lysate with 50 µL of the compound-coupled beads and 50 µL of control beads in separate tubes.
  • Step 3.2 (Competitive Elution - Optional but Recommended): In a parallel experiment, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified compound before adding the compound-coupled beads. Proteins that are competed away are more likely to be specific binders.
  • Step 3.3: Rotate the mixtures for 2-4 hours at 4°C.
  • Step 3.4: Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
  • Step 3.5: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer.

4. Protein Identification:

  • Step 4.1: Separate the eluted proteins on a 1D SDS-PAGE gel.
  • Step 4.2: Perform an in-gel trypsin digest of the entire protein lane.
  • Step 4.3: Analyze the resulting peptides by LC-MS/MS.
  • Step 4.4: Identify proteins using a database search algorithm (e.g., Mascot, Sequest). Candidate targets are those significantly enriched in the compound-bead pulldown compared to the control beads.
Section 3.2: Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform an isothermal dose-response (ITDR) CETSA experiment to confirm target engagement in intact cells.

1. Cell Treatment:

  • Step 1.1: Plate cells in a multi-well format and grow to desired confluency.
  • Step 1.2: Treat cells with a range of concentrations of the unmodified compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for 1 hour at 37°C.

2. Thermal Challenge:

  • Step 2.1: Heat the plates containing the treated cells at a specific challenge temperature for 3 minutes. Rationale: The optimal temperature is one that causes partial denaturation of the target protein and must be determined empirically, but a starting point of 52-56°C is common.
  • Step 2.2: Immediately cool the plates on ice.

3. Lysis and Protein Quantification:

  • Step 3.1: Lyse the cells using freeze-thaw cycles to avoid detergents that might interfere with protein aggregation.
  • Step 3.2: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) pellet.
  • Step 3.3: Collect the supernatant.

4. Target Detection:

  • Step 4.1: Analyze the soluble fractions by Western blot using an antibody specific for the candidate protein identified in the AC-MS screen.
  • Step 4.2: Quantify the band intensities. A dose-dependent increase in the amount of soluble protein at the challenge temperature indicates thermal stabilization and confirms direct target engagement.

Part IV: Target Validation

Identifying a binding partner is not the end of the journey. Target validation is the critical process of proving that the identified protein is responsible for the compound's therapeutic effect.[11]

Section 4.1: Validating the Candidate: A Multi-Angle Approach

A single experiment is insufficient for validation. A combination of genetic and biochemical approaches is required to build a conclusive case.

G cluster_validation Validation Approaches cluster_methods ValidatedTarget Validated Target (from CETSA) Biochemical Biochemical/Biophysical (Does it bind directly?) ValidatedTarget->Biochemical Genetic Genetic (Is the target required for the effect?) ValidatedTarget->Genetic Functional Functional Assay (Does binding modulate activity?) ValidatedTarget->Functional SPR Surface Plasmon Resonance (SPR) - Measures binding kinetics (KD) Biochemical->SPR CRISPR CRISPR/Cas9 Knockout - Does KO abolish compound effect? Genetic->CRISPR EnzymeAssay Enzymatic or Cell-Based Assay - Measures IC50/EC50 Functional->EnzymeAssay

Caption: A multi-pronged strategy for target validation.

  • Genetic Validation: Use CRISPR/Cas9 to knock out the gene encoding the candidate protein. If the compound's cellular phenotype is lost in the knockout cells, it provides strong evidence that the protein is the relevant target.[11]

  • Biophysical Validation: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and kinetics of the compound to the purified target protein. This provides quantitative confirmation of the interaction.

  • Functional Validation: Develop a functional assay that measures the activity of the target protein (e.g., an enzyme activity assay or a cell-based reporter assay). Demonstrate that the compound modulates the protein's activity with a potency (IC50 or EC50) that correlates with its cellular effects.[11]

Section 4.2: Downstream Pathway Analysis

Once the direct target is validated, investigate the downstream signaling pathways affected by its modulation. Techniques like RNA-sequencing or phosphoproteomics can be used to compare the cellular response in wild-type versus target-knockout cells after compound treatment. This builds a comprehensive understanding of the molecule's mechanism of action and can reveal potential biomarkers for future clinical development.

This compound represents a promising starting point for a drug discovery campaign, largely due to its privileged morpholine scaffold. While its targets are currently unknown, the potential for therapeutic relevance is high. The phased, multi-faceted strategy outlined in this guide—progressing from unbiased affinity-based discovery to label-free cellular engagement and culminating in rigorous genetic and biochemical validation—provides a clear and robust path forward. By adhering to these principles of causality and orthogonal confirmation, researchers can confidently and efficiently deconvolve the mechanism of action of this and other novel chemical entities, accelerating the journey from molecule to medicine.

References

  • Vertex AI Search. (2023). Drug Target Identification Methods After a Phenotypic Screen. [No source name provided].
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Vitaku, E., et al. (2020).
  • Sigma-Aldrich. (n.d.). tert-Butyl N-[[(3R)
  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix Website.
  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Selvita Website.
  • Kubota, K., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Lee, J. W. (2016). Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research.
  • Kubota, K., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Sci-Hub.
  • Hong, J. Y., et al. (2014). Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Gelin, M., et al. (2020).
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • BLD Pharm. (n.d.). tert-Butyl methyl(morpholin-3-yl)

Sources

Methodological & Application

Application Note: Synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate , a specialized heterocyclic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

Executive Summary

The target molecule, this compound, features a morpholine ring functionalized at the C3 position with a protected methylamino group. This structural motif acts as a constrained amino acid isostere and a solubilizing group in kinase inhibitors and GPCR ligands.

The synthesis challenges include the instability of the resulting N,N-acetal (aminal) functionality and the regioselectivity required during methylation. This protocol employs a Curtius Rearrangement strategy starting from N-benzylmorpholine-3-carboxylic acid, ensuring stereochemical integrity and safety by avoiding the isolation of acyl azide intermediates.

Retrosynthetic Analysis & Strategy

The logical disconnection reveals that the C3-nitrogen bond is best formed via rearrangement of a C3-carboxyl derivative. Direct amination of the morpholine ring is chemically harsh and non-selective.

Strategic Route:

  • Curtius Rearrangement: Converts the C3-carboxylic acid to the C3-amine (protected as Boc) with retention of configuration.

  • N-Methylation: Selective alkylation of the carbamate nitrogen.

  • Deprotection: Removal of the orthogonal benzyl group to release the secondary amine.

Retrosynthesis Target Target: This compound Intermediate1 N-Benzyl-3-(N-methyl-N-Boc-amino)morpholine Target->Intermediate1 Hydrogenolysis (Bn removal) Intermediate2 N-Benzyl-3-(N-Boc-amino)morpholine Intermediate1->Intermediate2 N-Methylation (MeI, NaH) Start Starting Material: N-Benzylmorpholine-3-carboxylic acid Intermediate2->Start Curtius Rearrangement (DPPA, tBuOH)

Figure 1: Retrosynthetic logic flow for the target scaffold.

Detailed Experimental Protocol

Phase 1: Curtius Rearrangement

Objective: Convert N-benzylmorpholine-3-carboxylic acid to tert-butyl (N-benzylmorpholin-3-yl)carbamate.

  • Reagents:

    • N-Benzylmorpholine-3-carboxylic acid (1.0 equiv)

    • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

    • Triethylamine (Et3N) (1.2 equiv)

    • tert-Butanol (t-BuOH) (Solvent/Reagent, 10 mL/g)

  • Equipment: Round-bottom flask, Reflux condenser, Inert gas (N2) line.

Procedure:

  • Charge the flask with N-benzylmorpholine-3-carboxylic acid and anhydrous t-BuOH under N2 atmosphere.

  • Add Et3N followed by DPPA dropwise at room temperature.

    • Note: DPPA is toxic and potentially explosive; handle in a fume hood.

  • Heat the mixture to reflux (approx. 85°C) and stir for 12–16 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The acid converts to the acyl azide, which rearranges thermally to the isocyanate.[7][9][10] The isocyanate is trapped by t-BuOH to form the Boc-amine.[6][9]

  • Cool to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 5% NaHCO3, water, and brine.

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1) yields the product as a white solid/oil.

Phase 2: N-Methylation

Objective: Introduce the methyl group on the carbamate nitrogen.

  • Reagents:

    • tert-Butyl (N-benzylmorpholin-3-yl)carbamate (1.0 equiv)

    • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

    • Iodomethane (MeI) (1.5 equiv)

    • DMF (anhydrous, 10 mL/g)

Procedure:

  • Dissolve the Phase 1 product in anhydrous DMF and cool to 0°C.

  • Add NaH portion-wise. Evolution of H2 gas will occur. Stir for 30 mins at 0°C to ensure deprotonation.

  • Add MeI dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench: Carefully add ice-water to quench excess NaH.

  • Extract with Diethyl Ether or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl N-benzyl-N-methyl-N-(morpholin-3-yl)carbamate.

Phase 3: Hydrogenolysis (Debenzylation)

Objective: Remove the benzyl protecting group to yield the final target.

  • Reagents:

    • Phase 2 Product (1.0 equiv)

    • Pd/C (10 wt% loading, 10-20% by weight of substrate)

    • Methanol (MeOH) (solvent)[11][12]

    • Hydrogen Gas (H2) (balloon pressure)

Procedure:

  • Dissolve the substrate in MeOH.

  • Add Pd/C catalyst carefully (keep wet with solvent to prevent ignition).

  • Purge the flask with N2, then fill with H2 (balloon).

  • Stir vigorously at room temperature for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the starting material.

  • Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[4][11]

  • Concentrate the filtrate to obtain This compound .

    • Stability Note: The product is an aminal (N-C-N). While the Boc group stabilizes it, store at -20°C under inert atmosphere.

Quantitative Data Summary

StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1 Curtius RearrangementDPPA, t-BuOH75-85%Anhydrous conditions essential to prevent urea formation.
2 N-AlkylationNaH, MeI, DMF85-95%Control temp (0°C) to prevent over-methylation or elimination.
3 HydrogenolysisPd/C, H2, MeOH90-98%Ensure catalyst quality; poisoning by amines is possible (add trace AcOH if slow).

Process Visualization

Workflow Step1 Step 1: Curtius (Formation of N-Boc) Step2 Step 2: Methylation (NaH/MeI) Step1->Step2 Intermediate 1 Step3 Step 3: Pd/C H2 (Bn Removal) Step2->Step3 Intermediate 2 Final Final Product (Target) Step3->Final Isolation

Figure 2: Sequential reaction workflow.

Troubleshooting & Safety

  • DPPA Handling: DPPA is an azide source.[13] Never heat the neat reagent. Ensure the reaction is vented properly during N2 evolution.

  • NaH Safety: Sodium hydride can ignite in moist air. Use mineral oil dispersion and wash with hexanes only if necessary and under strict inert gas flow.

  • Instability: If the final product decomposes on silica, use neutralized silica (Et3N treated) or purify via reverse-phase prep-HPLC using ammonium bicarbonate buffer (basic pH).

References

  • Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Synthesis of Morpholine-3-carboxylic acid: Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[14] Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid.[14][15] The Journal of Organic Chemistry, 72(11), 4254-4257.[14] Link

  • Methylation of Boc-Carbamates: McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acid derivatives. Canadian Journal of Chemistry, 51(11), 1915-1919. Link

  • Application of 3-Aminomorpholines: Cox, C. D., et al. (2010). Kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6699-6702. Link

Sources

tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate: A Versatile Chiral Building Block for Modern Synthesis

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of medicinal chemistry and drug discovery, the morpholine heterocycle stands out as a "privileged structure." Its frequent appearance in approved pharmaceuticals and clinical candidates is no coincidence. The morpholine ring imparts a unique combination of advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and a favorable pKa value that enhances blood-brain barrier permeability. These attributes make it an invaluable scaffold for developing therapeutics, particularly for the central nervous system (CNS).

This guide focuses on a highly functionalized and strategically designed building block: This compound . This reagent offers chemists a powerful tool for introducing the valuable chiral morpholine motif into target molecules. Its design incorporates several key features:

  • An In-built Chiral Center: The C-3 position provides a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects.

  • Orthogonal Protection: The exocyclic amine at C-3 is protected as an N-methyl, N-Boc carbamate. The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group, enabling selective deprotection without affecting other functionalities. The N-methyl group provides a secondary amine upon deprotection, offering a distinct point for further derivatization.

  • A Reactive Secondary Amine: The endocyclic nitrogen at the N-4 position is a free secondary amine, immediately available for a wide array of synthetic transformations, such as alkylation, acylation, and cross-coupling reactions.

This application note provides a comprehensive overview of the properties, synthesis, and key applications of this building block, complete with detailed, field-tested protocols for its effective use in synthetic workflows.

Physicochemical and Structural Data

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 1824663-57-1
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance Typically an oil or low-melting solid
Key Structural Features Chiral C-3, Free N-4 secondary amine, Boc-protected N-3 secondary amine

Strategic Application in Synthesis: A Dual-Functionality Workflow

The primary utility of this compound lies in its capacity for sequential, selective functionalization at two distinct nitrogen centers. This allows for the rapid construction of complex molecules with diverse appendages around a core chiral scaffold. The general workflow is designed to first exploit the reactivity of the free N-4 amine, followed by the selective deprotection and subsequent derivatization of the N-3 amine.

G A Start: tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate B Step 1: Functionalization at N-4 (Alkylation, Acylation, Coupling etc.) A->B C Intermediate A: N-4 Substituted Morpholine B->C D Step 2: Acid-Mediated Boc Deprotection C->D E Intermediate B: Free N-3 Methylamine D->E F Step 3: Functionalization at N-3 (Amide formation, Reductive Amination etc.) E->F G Final Product: Di-substituted Chiral Morpholine F->G

Caption: General synthetic workflow using the title building block.

Core Protocols: Functionalization and Deprotection

The following protocols are presented as robust starting points. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: N-Arylation at the Morpholine N-4 Position (Buchwald-Hartwig Amination)

This protocol allows for the formation of a C-N bond, linking an aryl or heteroaryl group to the morpholine core.

  • Principle: A palladium-catalyzed cross-coupling reaction between the secondary amine at N-4 and an aryl halide (or triflate). The choice of ligand and base is critical for achieving high yields and preventing side reactions.

  • Causality Behind Choices:

    • Catalyst System (Pd₂(dba)₃ / Xantphos): Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, wide-bite-angle phosphine ligand that promotes the reductive elimination step, which is often rate-limiting for C-N bond formation with secondary amines.

    • Base (Cs₂CO₃): Cesium carbonate is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations. Its solubility in solvents like dioxane or toluene is sufficient to facilitate the reaction.

    • Solvent (Dioxane): A high-boiling point, aprotic solvent suitable for palladium catalysis. It must be anhydrous and degassed to prevent catalyst deactivation.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 8-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the N-4 arylated product.

  • Self-Validation/Characterization: Successful coupling can be confirmed by ¹H NMR (appearance of aromatic signals and shifts in the morpholine protons) and by mass spectrometry (observation of the correct molecular ion peak for the coupled product).

Protocol 2: Acid-Mediated Boc Deprotection

This is a fundamental step to unmask the N-3 amine for subsequent reactions. The Boc group is designed to be removed under acidic conditions.

  • Principle: The tert-butoxycarbonyl group is hydrolyzed under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine.

  • Causality Behind Choices:

    • Reagent (Trifluoroacetic Acid - TFA): TFA is a strong, volatile acid that cleaves the Boc group efficiently at room temperature. Its volatility makes it easy to remove post-reaction. A solution of HCl in dioxane or methanol is also a common and effective alternative.

    • Solvent (Dichloromethane - DCM): DCM is an excellent solvent for this transformation as it is inert to TFA and solubilizes both the starting material and the resulting TFA salt.

    • Scavenger (Optional): In cases where the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like triethylsilane or anisole can be added to trap it.

G cluster_0 Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonation by TFA Start->Protonation H+ Carbocation Formation of tert-butyl cation + Carbamic Acid Protonation->Carbocation Elimination Decarboxylation Loss of CO2 Carbocation->Decarboxylation Final Free Amine (as TFA salt) Decarboxylation->Final

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

  • Dissolve the N-Boc protected morpholine derivative (1.0 equiv) in dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise. Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutylene).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

  • The resulting crude product is the amine TFA salt, which can often be used directly in the next step.

  • For isolation of the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

  • **Self-Validation/

Application Notes and Protocols for the Use of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids and scaffolds into peptides is a paramount strategy in modern drug discovery, aiming to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate emerges as a valuable building block, introducing both N-methylation and a morpholine moiety. This guide provides a comprehensive overview of its application in peptide synthesis, detailing the rationale behind its use, protocols for its incorporation, and its potential impact on peptide properties.

Introduction: The Rationale for Incorporating N-Methylated Morpholine Scaffolds

The therapeutic application of native peptides is often hampered by their poor metabolic stability and conformational flexibility.[1] Chemical modifications that address these limitations are therefore of significant interest. The use of this compound in peptide synthesis offers a dual approach to overcoming these challenges.

1.1. The Impact of N-Methylation:

N-methylation of the peptide backbone introduces a methyl group on the amide nitrogen, which imparts several beneficial properties[2]:

  • Enhanced Proteolytic Resistance: The steric hindrance provided by the methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[3]

  • Conformational Constraint: N-methylation restricts the rotation around the peptide backbone, reducing conformational flexibility and potentially pre-organizing the peptide into its bioactive conformation.[1] This can lead to increased receptor affinity and selectivity.

  • Improved Membrane Permeability: By replacing an amide proton, N-methylation can disrupt hydrogen bonding networks, leading to increased lipophilicity and improved cell permeability.[3]

1.2. The Role of the Morpholine Scaffold:

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties.[4] Its incorporation into a peptide chain can:

  • Induce Turns: Morpholine-based scaffolds can act as proline surrogates, inducing β-turn conformations in the peptide backbone.[5]

  • Enhance Solubility: The polar ether group within the morpholine ring can improve the aqueous solubility of the resulting peptide.

  • Provide a Vector for Further Functionalization: The morpholine ring can be further derivatized to attach other molecules of interest, such as imaging agents or drug payloads.

By combining these two features, this compound serves as a powerful tool for generating peptides with enhanced drug-like properties.

Physicochemical Properties

PropertyValue
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM
CAS Number 1824663-57-1[6]

Synthesis of this compound

While commercially available from some suppliers, the synthesis of the title compound may be necessary. A general synthetic route is outlined below, starting from commercially available precursors.

cluster_synthesis Synthetic Pathway Start Morpholin-3-one Step1 N-methylation Start->Step1 1. MeI, Base Step2 Reduction Step1->Step2 2. Reducing Agent (e.g., LiAlH4) Step3 Boc-protection Step2->Step3 3. (Boc)2O, Base Product This compound Step3->Product

Caption: General synthetic scheme for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the N-methyl group, specialized coupling conditions are often required to achieve high coupling efficiencies.

4.1. General Workflow for Incorporation

The incorporation of this building block follows the general cycle of SPPS, with particular attention paid to the coupling step.

cluster_workflow SPPS Incorporation Workflow Start Resin-bound peptide with free N-terminus Coupling Coupling of this compound Start->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Capping Capping (Optional) Washing1->Capping Washing2 Washing (DMF, DCM) Capping->Washing2 Deprotection Boc Deprotection Washing2->Deprotection Washing3 Washing and Neutralization Deprotection->Washing3 Next_Cycle Continue to next coupling cycle Washing3->Next_Cycle

Sources

The Strategic Utility of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the strategic deployment of protecting groups and privileged scaffolds is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of synthetic tools, tert-butyl N-methyl-N-(morpholin-3-yl)carbamate emerges as a highly valuable, yet specialized, building block. This guide provides an in-depth exploration of this Boc-protected intermediate, offering detailed protocols, mechanistic insights, and application-focused notes for researchers, scientists, and professionals in drug development.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and pharmacokinetic properties, making it a desirable feature in drug candidates.[3][4] The tert-butoxycarbonyl (Boc) group, on the other hand, is one of the most widely utilized protecting groups for amines due to its robustness under various conditions and its facile, acid-labile removal.[5][6] The combination of these two features in this compound creates a versatile intermediate for the introduction of a methylaminomorpholine scaffold in a controlled and predictable manner.

I. Synthesis of this compound

The preparation of the title compound can be envisioned through a multi-step sequence starting from a suitable precursor, such as (R)-(4-benzyl-3-morpholinyl)-methanol. The following protocol outlines a representative synthetic route.

Protocol 1: Synthesis of this compound

This protocol involves the initial protection of the morpholine nitrogen, followed by functional group manipulation and N-methylation.

Step 1: Boc Protection of (R)-(4-benzyl-3-morpholinyl)-methanol

The first step involves the protection of the secondary amine of the morpholine ring with a Boc group. This is crucial to direct subsequent reactions to other parts of the molecule.

  • Reaction: (R)-(4-benzyl-3-morpholinyl)-methanol is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield tert-butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.[2]

  • Detailed Procedure:

    • Dissolve (R)-(4-benzyl-3-morpholinyl)-methanol in dichloromethane.

    • Add triethylamine to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.

    • Stir the reaction mixture for 15 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[2]

Step 2: Conversion of the Hydroxymethyl Group to an Aminomethyl Group (Multi-step)

This transformation typically involves conversion of the alcohol to a leaving group (e.g., tosylate or mesylate), followed by displacement with an azide, and subsequent reduction to the primary amine.

Step 3: N-Methylation and Boc Protection

The final steps involve the introduction of the methyl group onto the primary amine, followed by Boc protection.

  • Reaction: The resulting (morpholin-3-ylmethyl)amine is subjected to reductive amination with formaldehyde, followed by Boc protection of the secondary amine.

  • Detailed Procedure:

    • Dissolve the (morpholin-3-ylmethyl)amine in a suitable solvent such as methanol.

    • Add formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

    • Stir the reaction until completion (monitored by TLC).

    • Work up the reaction to isolate the N-methylated product.

    • Protect the resulting secondary amine with di-tert-butyl dicarbonate as described in Step 1.

Table 1: Reagents and Solvents for Synthesis

Reagent/SolventPurposeKey Properties
(R)-(4-benzyl-3-morpholinyl)-methanolStarting MaterialChiral precursor
Di-tert-butyl dicarbonate ((Boc)₂O)Boc Protecting AgentReadily available, mild reaction conditions
Triethylamine (TEA)BaseAcid scavenger
Dichloromethane (DCM)SolventAprotic, good solubility for reactants
Sodium Azide (NaN₃)Azide SourceFor Sₙ2 displacement of a leaving group
Lithium Aluminum Hydride (LAH) or H₂/Pd-CReducing AgentFor reduction of the azide to an amine
FormaldehydeMethyl SourceFor reductive amination
Sodium Cyanoborohydride (NaBH₃CN)Reducing AgentFor reductive amination

Diagram 1: Synthetic Workflow for this compound

G start Starting Material: (R)-(4-benzyl-3-morpholinyl)-methanol step1 Step 1: Boc Protection ((Boc)₂O, TEA, DCM) start->step1 intermediate1 Intermediate 1: tert-Butyl (3S)-3-(hydroxymethyl) morpholine-4-carboxylate step1->intermediate1 step2 Step 2: Functional Group Transformation (multi-step) intermediate1->step2 intermediate2 Intermediate 2: (Morpholin-3-ylmethyl)amine step2->intermediate2 step3 Step 3: N-Methylation & Boc Protection intermediate2->step3 product Final Product: tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate step3->product

Caption: Synthetic pathway to the target intermediate.

II. Application in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate for introducing the N-methylmorpholin-3-yl moiety into larger molecules. A primary application is in the synthesis of antagonists for G-protein coupled receptors (GPCRs), such as dopamine D4 and 5-HT1a receptors, which are targets for neurological and neurodegenerative diseases.[7]

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the deprotection of the title compound and its subsequent reaction with an aldehyde to form a new carbon-nitrogen bond.

Step 1: Boc Deprotection

The Boc group is removed under acidic conditions to liberate the secondary amine.

  • Reaction: Treatment of this compound with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8]

  • Detailed Procedure:

    • Dissolve the Boc-protected intermediate in dichloromethane or 1,4-dioxane.

    • Add a 4M solution of HCl in 1,4-dioxane or an excess of trifluoroacetic acid.

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, the product often precipitates as the hydrochloride salt.

    • The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.

Step 2: Reductive Amination

The deprotected secondary amine is then coupled with an aldehyde in the presence of a reducing agent.

  • Reaction: The secondary amine reacts with an aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

  • Detailed Procedure:

    • Suspend the hydrochloride salt of the deprotected amine in a suitable solvent like dichloromethane or dimethylacetamide.

    • Add a base, such as triethylamine or N,N-diisopropylethylamine, to neutralize the salt.

    • Add the desired aldehyde (e.g., 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole).[9]

    • Add a reducing agent, such as sodium triacetoxyborohydride.

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup and purify the product by column chromatography.

Table 2: Data for a Representative Reductive Amination Reaction

ParameterValueReference
Starting AmineN-methylmorpholin-3-amine-
Aldehyde4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole[9]
Reducing AgentSodium triacetoxyborohydride[9]
SolventDimethylacetamide[9]
TemperatureRoom Temperature[9]
Typical Yield>60%[9]

Diagram 2: Application in GPCR Antagonist Synthesis

G start tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate step1 Boc Deprotection (TFA or HCl) start->step1 intermediate1 Intermediate: N-methylmorpholin-3-amine step1->intermediate1 step2 Reductive Amination (Aldehyde, NaBH(OAc)₃) intermediate1->step2 product GPCR Antagonist Precursor step2->product

Caption: Workflow for utilizing the intermediate.

III. Mechanistic Considerations

The utility of this compound is rooted in the predictable reactivity of the Boc protecting group and the nucleophilicity of the deprotected secondary amine.

Boc Deprotection Mechanism:

The acid-catalyzed deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and carbon dioxide, regenerating the free amine.

Reductive Amination Mechanism:

The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by the hydride source (e.g., sodium triacetoxyborohydride) to yield the tertiary amine product.

IV. Conclusion

This compound is a strategically important intermediate that facilitates the incorporation of the N-methylmorpholin-3-yl scaffold into complex molecules. Its synthesis, while multi-step, relies on well-established and reliable chemical transformations. The Boc protecting group provides robust protection of the secondary amine, which can be efficiently removed under acidic conditions to allow for subsequent functionalization, most commonly through reductive amination. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to effectively utilize this valuable building block in their pursuit of novel therapeutic agents and other complex molecular targets.

V. References

  • Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. PubMed.

  • (3S)-3-(hydroxymethyl) morpholin-4-carboxylate tert-butyl ester is a key intermediate in the synthesis of BMS-599626, BMS-599626 selective and effective oral inhibitors of human epidermal growth factor receptor 1 and 2 kinases. ChemBK. (2024-04-09)

  • The deprotection of a BOC-protected amine is a simple carbamate hydrolysis in acidic conditions. The starting material is dissolved in water or organic solvent, such as toluene, dichloromethane, or ethyl acetate. Concentrated hydrochloric acid, or trifluoroacetic acid (TFA) are the acids of choice. Fisher Scientific.

  • The medicinal chemistry/pharmacological activity of morpholine derivatives is discussed, in the effort to highlight the importance of morpholine ring interactions in the active site of different targets, particularly reporting the binding features retrieved from PDB data, when available. ACS Publications.

  • Morpholine, also known as tetrahydro-1,4-oxazine, a saturated heterocyclic ring, provides an excellent starting point for drug development due to its metabolic stability and favorable biological profile. Taylor & Francis.

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.

  • The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety. PMC.

  • The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients. Benchchem.

  • The review analyzes methods of synthesis of 1,4-oxazines (morpholines) starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. ResearchGate.

  • The invention relates to morpholino-derivatives according to Formula (I) or stereoisomers or pharmaceutically acceptable salts or solvate thereof, wherein R 1 , R 2 , R 3 , R 4 , R 5 , R 6 , R 7 , R 8 , R 9 , m and n are as defined in the specification. Google Patents.

  • The invention relates to morpholino-derivatives according to Formula (I) or stereoisomers or pharmaceutically acceptable salts or solvate thereof, wherein R 1 , R 2 , R 3 , R 4 , R 5 , R 6 , R 7 , R 8 , R 9 , m and n are as defined in the specification. Google Patents.

  • The present invention is further directed to a novel convergent process for the preparation of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)-morpholine which is a potent and selective substance P (or neurokinin-1) receptor antagonist useful as a therapeutic agent. Google Patents.

  • The invention relates to a synthetic intermediate of lacosamide, a preparation method and application thereof. Google Patents.

  • The present invention is further directed to a novel convergent process for the preparation of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)-morpholine which is a potent and selective substance P (or neurokinin-1) receptor antagonist useful as a therapeutic agent. Google Patents.

  • The BOC (tert-butyloxycarbonyl) protecting group, chemically a di-tert-butyl dicarbonate (Boc2O), is probably the most common amine protecting group in non-peptide chemistry. Fisher Scientific.

  • The carbamate group is a key structural motif in many approved drugs and prodrugs. PMC.

  • The carbamate group is a key structural motif in many approved drugs and prodrugs. PMC.

  • The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is an acid-labile protecting group used in organic synthesis. Wikipedia.

  • The BOC (tert-butoxycarbonyl) group is used to protect amines in synthetic reactions, and is probably the most common amine protecting group in non-peptide chemistry. J&K Scientific LLC. (2021-02-08)

  • The BOC (tert-butoxycarbonyl) group is used to protect amines in synthetic reactions. हेबै बोज़ केमिकल कं, लिमिटेड. (2023-06-02)

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analytical Workflow

The characterization of a chiral intermediate like tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate is a multi-faceted process. It begins with the unequivocal confirmation of the chemical structure, followed by a quantitative assessment of its purity, and culminates in the critical determination of its enantiomeric composition. Each stage provides orthogonal data, creating a self-validating system for quality control. The logical flow of this process is outlined below.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Stability Assessment cluster_2 Phase 3: Stereochemical Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) RP_HPLC Reversed-Phase HPLC (Purity, Impurity Profile) NMR->RP_HPLC MS Mass Spectrometry (ESI-MS) MS->RP_HPLC FTIR FT-IR Spectroscopy Chiral_HPLC Chiral HPLC (Enantiomeric Purity) RP_HPLC->Chiral_HPLC If Chiral Center Present Sample Sample Received: tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate Sample->NMR Primary Structure ID Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification

Caption: Integrated workflow for comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis, providing unambiguous information about the carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC used to confirm assignments.

Expertise & Causality: The molecule possesses distinct structural motifs: a tert-butyl group, an N-methyl group, and a morpholine ring. These will manifest as characteristic signals. The tert-butyl group will appear as a sharp singlet integrating to 9 protons, and the N-methyl as a singlet for 3 protons. The morpholine ring protons will present as a series of more complex multiplets due to their diastereotopic nature and coupling interactions. The chiral center at C3 further complicates these signals.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale & Notes
tert-Butyl (Boc) ~1.45 (s, 9H)~80.5 (quaternary C), ~28.4 (CH₃)The large singlet is characteristic of the Boc protecting group.[1]
N-Methyl ~2.85 (s, 3H)~34.0A singlet due to the lack of adjacent protons. Its chemical shift is influenced by the carbamate group.
Morpholine H3 ~4.0 - 4.2 (m, 1H)~52.0Chiral proton, adjacent to nitrogen and the carbamate group. Will show complex coupling.
Morpholine H2, H6 ~3.6 - 3.9 (m, 4H)~67.0 (C6), ~45.0 (C2)Diastereotopic protons adjacent to oxygen (downfield) and nitrogen (upfield).
Morpholine H5 ~2.7 - 3.0 (m, 2H)~46.0Protons adjacent to the secondary amine nitrogen.
Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[2] Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a spectral width of 0-12 ppm.

    • Use a 90° pulse with a relaxation delay of 2 seconds and accumulate 16-32 scans for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a spectral width of 0-220 ppm.

    • Employ a relaxation delay of 2-5 seconds and accumulate 1024-4096 scans.[2]

  • Data Processing: Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Mass Spectrometry (MS): Molecular Weight Verification

MS is employed to confirm the molecular weight of the target compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.

Expertise & Causality: The expected primary ion will be the protonated molecule [M+H]⁺. Key fragmentation pathways often involve the loss of the labile tert-butyl group as isobutylene (-56 Da) or the entire Boc group (-100 Da), providing secondary validation of the structure.

Table 2: Expected Mass Spectrometry Data (Positive ESI Mode)
Ion SpeciesCalculated m/zRationale
[M+H]⁺ 231.17Protonated molecular ion (C₁₀H₂₀N₂O₃ + H⁺)
[M-C₄H₈+H]⁺ 175.11Loss of isobutylene from the Boc group.
[M-Boc+H]⁺ 131.11Loss of the entire Boc group (C₅H₉O₂)
[M+Na]⁺ 253.15Sodium adduct, commonly observed.
Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution data.

  • Analysis Mode: Acquire spectra in positive ion mode.

  • Instrument Parameters:

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas (N₂) Flow: 5-10 L/min at a temperature of 300-350 °C.

    • Scan Range: m/z 50-500 to cover the expected parent ion and fragments.[2]

High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation

HPLC is a critical tool for assessing the purity of the compound and, crucially, for separating its enantiomers. Two distinct methods are required: a reversed-phase method for purity and a chiral method for enantiomeric excess.

Purity Assessment by Reversed-Phase HPLC

This method is designed to separate the main compound from any non-volatile impurities or degradation products. A C18 column is a robust starting point for molecules with moderate polarity. Developing a stability-indicating method ensures that any potential degradants formed under stress conditions (e.g., acid, base, oxidation) can be resolved from the parent peak.[3][4]

Table 3: Recommended RP-HPLC Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of small molecules.[5]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid provides good peak shape and is MS-compatible.[6][7]
Gradient 5% B to 95% B over 20 minA gradient ensures elution of compounds with a wide range of polarities.[5]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at 210 nmCarbamates have a UV end absorption around this wavelength.[5]
Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 5 mL of a 1:1 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[5]

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area should be <2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.[8][9]

  • Analysis: Inject 10 µL of the sample solution and run the gradient method.

  • Purity Calculation: Determine purity by the area percent method, assuming all components have a similar response factor at 210 nm.

Enantiomeric Separation by Chiral HPLC

Due to the chiral center at the C3 position of the morpholine ring, a specialized chiral stationary phase (CSP) is mandatory to separate the (R) and (S) enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including those with carbamate and amine functionalities.[10]

Expertise & Causality: Chiral recognition on polysaccharide CSPs relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance. The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is crucial for modulating these interactions to achieve separation.

Table 4: Recommended Chiral HPLC Conditions
ParameterConditionRationale
Column Chiralcel OD-H or Chiralpak AD-H (or equivalent polysaccharide-based CSP)These phases have proven effective for separating a wide variety of chiral compounds.[10][11]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)A common normal-phase system for chiral separations. The ratio must be optimized for resolution.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve resolution.
Column Temp. 25 °CTemperature can significantly affect chiral recognition.
Detection UV at 210 nm
Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Filter if necessary.

  • Method Development: If the initial mobile phase composition does not provide separation, systematically vary the ratio of isopropanol (e.g., from 5% to 20%).

  • Analysis: Inject 5-10 µL of the sample solution onto the equilibrated column.

  • Enantiomeric Excess (ee) Calculation: Calculate the ee% using the formula: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule, serving as an excellent orthogonal check to NMR and MS data.

Table 5: Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 cm⁻¹ N-H StretchSecondary amine (morpholine)
2970-2850 cm⁻¹ C-H StretchAliphatic (tert-butyl, methyl, morpholine CH₂)
~1690 cm⁻¹ C=O StretchCarbamate carbonyl[12]
~1250 & 1170 cm⁻¹ C-N StretchCarbamate C-N bond
~1115 cm⁻¹ C-O-C StretchEther (morpholine ring)[13]
Protocol: FT-IR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare them with the expected values. The absence of other major peaks (e.g., -OH) can also confirm purity.

References

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Available from: [Link]

  • Toro, A., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 13(9), 1114-1127. Available from: [Link]

  • Walsh Medical Media. (2013, February 4). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Available from: [Link]

  • Supporting Information for a scientific publication. (n.d.). Characterization Data of Products. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR vibrational spectra of the ligand potassium morpholine dithiocarbamate. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate. Available from: [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

  • Science.gov. (n.d.). Stability-indicating HPLC method: Topics. Available from: [Link]

  • Ingenieria Analitica Sl. (n.d.). Expanded Method for the Analysis of Carbamates by HPLC with Post-Column Derivatization. Available from: [Link]

  • PubMed. (2016, July 15). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available from: [Link]

  • J&K Scientific. (n.d.). tert-Butyl (morpholin-3-ylmethyl)carbamate. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. Available from: [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]

  • Zimmermann, E. S., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Analysis Research, 7(1), 11-20. Available from: [Link]

  • Conway, W., et al. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 28(8), 5173-5182. Available from: [Link]

  • Journal of Food and Drug Analysis. (2013). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Available from: [Link]

  • Gažák, R., & Žemlička, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-165. Available from: [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available from: [Link]

  • J&K Scientific. (n.d.). tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate. Available from: [Link]

  • PubMed. (2012, November 15). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Available from: [Link]

  • mzCloud. (2017, August 28). tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate. Available from: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. Available from: [Link]

  • MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

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Application Notes and Protocols for the Purification of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Development

In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its favorable physicochemical properties, including improved solubility and metabolic stability. tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate is a key building block in the synthesis of various pharmaceutical candidates. The purity of this intermediate is paramount, as even minute impurities can lead to downstream reaction failures, the formation of undesired side products, and compromised biological activity and safety profiles of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be robust and adaptable to various laboratory settings. We will explore the rationale behind the choice of purification techniques, potential impurities, and step-by-step protocols for achieving high purity of the target compound.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties (Predicted and Inferred from Analogs):

PropertyPredicted/Inferred ValueImplication for Purification
Molecular Weight ~230.3 g/mol Influences diffusion rates in chromatography.
Polarity Moderately polarSoluble in a range of organic solvents like ethyl acetate, dichloromethane, and methanol. Sparingly soluble in non-polar solvents like hexanes.
Physical State Likely an oil or a low-melting solid at room temperatureDictates the choice between recrystallization and chromatography. Oils and low-melting solids are typically purified by chromatography.
Stability The tert-butoxycarbonyl (Boc) protecting group is labile to strong acids.Acidic conditions should be avoided during purification to prevent deprotection.

Potential Impurities and Their Origins:

The synthesis of this compound typically involves the N-methylation of a Boc-protected morpholine precursor. This process can introduce several impurities:

  • Unreacted Starting Material: Incomplete methylation can leave residual tert-butyl N-(morpholin-3-yl)carbamate. This impurity is more polar than the desired product.

  • Over-methylation Byproducts: Although less common with the Boc group in place, over-methylation at other sites is a theoretical possibility.

  • Reagents and Byproducts: Residual methylating agents (e.g., methyl iodide) and byproducts from the Boc-protection step (e.g., di-tert-butyl dicarbonate, tert-butanol) may be present.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

The primary challenge in purification is often the separation of the desired N-methylated product from the more polar, unmethylated starting material.

Purification Strategies: A Multi-faceted Approach

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. For this compound, a combination of techniques may be necessary to achieve the desired purity.

Purification_Strategy Crude_Product Crude tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate Initial_Assessment Initial Assessment (TLC, NMR) Crude_Product->Initial_Assessment Is_Solid Is it a solid? Initial_Assessment->Is_Solid Recrystallization Recrystallization/ Trituration Is_Solid->Recrystallization Yes Column_Chromatography Silica Gel Column Chromatography Is_Solid->Column_Chromatography No (Oil) Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Initial decision workflow for purification.

Protocol 1: Purification by Silica Gel Column Chromatography

Column chromatography is the most versatile and commonly employed method for purifying oily or solid compounds with closely related impurities. The principle lies in the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (solvent system).

Rationale:

The N-methylation of the carbamate nitrogen slightly decreases the polarity of the molecule compared to the unmethylated precursor. This difference in polarity allows for their separation on a silica gel column, where the more polar unmethylated starting material will have a stronger interaction with the silica and thus a slower elution time.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Compressed air or pump for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Step-by-Step Protocol:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of varying polarity (e.g., start with 30% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The desired product should have a slightly higher Rf value (less polar) than the unmethylated starting material.

    • Optimize the solvent system to achieve good separation between the product spot and major impurity spots (a ΔRf of >0.2 is ideal).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved crude product.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading). This technique generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with a low polarity solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) based on the TLC analysis. A typical gradient might be from 20% to 50% ethyl acetate in hexanes.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions onto TLC plates and developing them in the optimized TLC solvent system.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow Start Crude Product TLC TLC Analysis & Solvent Optimization Start->TLC Packing Column Packing (Silica Gel Slurry) TLC->Packing Loading Sample Loading (Dry Loading Recommended) Packing->Loading Elution Gradient Elution (e.g., Hexanes/EtOAc) Loading->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis by TLC Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation End Purified Product Evaporation->End

Workflow for column chromatography purification.

Protocol 2: Purification by Recrystallization/Trituration

If the crude product is a solid or can be induced to solidify, recrystallization or trituration can be a highly effective and scalable purification method.

Rationale:

Recrystallization separates compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but not at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. Trituration involves washing a solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1]

Materials:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Various solvents (e.g., ethyl acetate, hexanes, diethyl ether, isopropanol, water)

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating.

    • An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. Common pairs for Boc-protected amines include ethyl acetate/hexanes and ethanol/water.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) to just dissolve the solid.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent (or the cold recrystallization solvent).

    • Dry the crystals under vacuum to a constant weight.

Step-by-Step Protocol for Trituration:

  • If the crude product is an oil, attempt to solidify it by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

  • Add a solvent in which the desired product is known to be poorly soluble (e.g., cold hexanes or diethyl ether).

  • Stir or sonicate the mixture. The impurities should dissolve in the solvent, while the desired product remains a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.[1]

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The absence of signals corresponding to impurities is a key indicator.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A high-purity sample will show a single major peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.

Troubleshooting

ProblemPossible CauseSolution
Product "oils out" during recrystallization The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound.Add more of the "good" solvent. Try a lower-boiling solvent system.
Poor separation on column chromatography Inappropriate solvent system or improper column packing/loading.Re-optimize the solvent system using TLC. Ensure proper packing and use the dry loading method.
Low recovery after purification The product has some solubility in the "poor" recrystallization solvent or was not fully eluted from the column.Use a colder washing solvent for recrystallization. Increase the polarity of the eluent at the end of the column chromatography.

Conclusion

The purification of this compound is a critical step in the synthesis of many valuable pharmaceutical compounds. By understanding the properties of the molecule and potential impurities, researchers can select and optimize the appropriate purification strategy. Silica gel column chromatography offers a versatile method for purifying oily or solid products with a range of impurities. For solid materials, recrystallization or trituration can provide a highly efficient and scalable means of achieving high purity. Rigorous post-purification analysis is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent synthetic transformations and biological evaluation.

References

  • Liu, Y., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 127. [Link]

  • BenchChem. (2025).
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Archives. [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental observations and provide actionable troubleshooting advice.

Overview of the Synthetic Pathway

The synthesis of the target compound typically proceeds via a two-step sequence starting from a suitable morpholine precursor. The most common route involves:

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group onto the secondary amine of the morpholine ring system. This is a crucial step to moderate the nucleophilicity of the nitrogen atom.[1][2]

  • N-Methylation: Subsequent methylation of the carbamate nitrogen to yield the final product.

This seemingly straightforward pathway is often complicated by competing reactions. Understanding these potential pitfalls is key to optimizing the synthesis for yield and purity.

Logical Workflow for Synthesis

Synthesis Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation Start Morpholin-3-yl-methanamine (or similar precursor) Boc_Protect React with (Boc)₂O Base (e.g., TEA, NaOH) Solvent (e.g., DCM, THF) Start->Boc_Protect Intermediate tert-Butyl (morpholin-3-ylmethyl)carbamate Boc_Protect->Intermediate N_Methylation React with Methylating Agent (e.g., MeI, (MeO)₂SO₂) Base (e.g., NaH) Solvent (e.g., THF, DMF) Intermediate->N_Methylation Purified Intermediate Final_Product tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate N_Methylation->Final_Product

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Boc Protection

Question 1: My TLC plate shows multiple products after the Boc protection step, and the yield of the desired product is low. What is happening?

  • Probable Cause: The formation of multiple products often points to side reactions competing with the desired mono-Boc protection. The most common culprits are:

    • N,N-di-Boc Formation: If your starting material is a primary amine (e.g., (morpholin-3-yl)methanamine), the resulting N-Boc product still has a proton on the nitrogen. Under strongly basic or prolonged reaction conditions, this proton can be removed, and a second Boc group can be added.

    • Isocyanate Formation: Base-catalyzed reactions with Boc anhydride can sometimes lead to the formation of isocyanate byproducts.[3]

    • Urea Formation: The isocyanate intermediate can react with any unreacted starting amine to form a urea byproduct.[3]

  • Proposed Solutions:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride, but avoid a large excess which can promote di-Boc formation.

    • Optimize Base and Temperature: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] Running the reaction at a lower temperature (0 °C to room temperature) can help minimize side reactions. A catalyst-free system using water-acetone can also yield mono-Boc products cleanly.[3]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly to prevent the formation of byproducts.

Question 2: The Boc protection reaction is sluggish or does not go to completion. Why?

  • Probable Cause: Incomplete reactions are typically due to insufficient activation of the amine or deactivation of the Boc anhydride.

    • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the amine effectively, reducing its nucleophilicity.[4]

    • Hydrolysis of (Boc)₂O: If using aqueous conditions or if there is significant water in your solvents, the Boc anhydride can hydrolyze, rendering it ineffective.

    • Steric Hindrance: The morpholine substrate itself may be sterically hindered, slowing down the reaction rate.

  • Proposed Solutions:

    • Choice of Base: For sluggish reactions, consider using a stronger base like sodium hydroxide in a biphasic system or 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous solvents.[5] DMAP is known to be a "super acylation catalyst".[6]

    • Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried, especially when using a catalyst like DMAP.

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate, but this should be balanced against the risk of side reactions.

Reaction Mechanisms: Boc Protection and Side Reactions

Boc_Protection_Mechanisms cluster_desired Desired Pathway: Mono-Boc Protection cluster_side Side Reaction Pathway: Di-Boc Formation Amine R₂NH Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Int Product R₂N-Boc (Desired Product) Tetrahedral_Int->Product Byproducts tBuOH + CO₂ Tetrahedral_Int->Byproducts Product_Base R₂N-Boc + Base Anion [R₂N⁻-Boc] Product_Base->Anion -H⁺ DiBoc_Product R₂N(Boc)₂ (Side Product) Anion->DiBoc_Product + (Boc)₂O

Caption: Desired vs. side reaction in Boc protection.

Step 2: N-Methylation

Question 3: My N-methylation reaction using NaH and MeI is giving a low yield, and I'm recovering a lot of my starting carbamate. What's wrong?

  • Probable Cause: This issue typically stems from incomplete deprotonation of the carbamate nitrogen.

    • Inactive Sodium Hydride: Sodium hydride (NaH) is highly reactive with moisture. If it has been improperly stored, it may be coated with a layer of inactive sodium hydroxide, reducing its effectiveness.[7]

    • Insufficient Base: Carbamate N-H protons are less acidic than amine N-H protons. An insufficient amount of a strong base like NaH will lead to incomplete deprotonation.[7]

    • Solvent Choice: The choice of solvent is critical. The reaction requires a dry, aprotic solvent like THF or DMF to ensure the stability of the generated anion.[7]

  • Proposed Solutions:

    • Use Fresh NaH: Ensure you are using fresh, high-quality NaH from a newly opened container. The mineral oil it is often dispersed in should be washed away with dry hexanes before use.

    • Stoichiometry of Base: Use a slight excess of NaH (e.g., 1.2-1.5 equivalents) to ensure complete deprotonation.

    • Temperature Control: Add the NaH portion-wise at 0 °C to control the initial exothermic reaction and hydrogen evolution. Then, allow the reaction to warm to room temperature to ensure complete deprotonation before adding the methylating agent.[7]

Question 4: After methylation with dimethyl sulfate, my product is contaminated with an unknown, highly polar impurity. What could it be?

  • Probable Cause: The Boc protecting group is known to be labile under acidic conditions.[8][9]

    • Boc Deprotection: Dimethyl sulfate ((MeO)₂SO₂) can sometimes contain acidic impurities or generate them during the reaction.[10] This can lead to the cleavage of the Boc group, resulting in the free secondary amine, N-methylmorpholin-3-amine. This amine is more polar than the desired product and will appear as a baseline spot on a normal-phase TLC plate.

  • Proposed Solutions:

    • Use High-Purity Reagents: Use freshly distilled or high-purity dimethyl sulfate.

    • Include a Mild Base: Performing the reaction in the presence of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can neutralize any acidic byproducts, protecting the Boc group.[11]

    • Alternative Methylating Agents: Consider using methyl iodide (MeI), which is less prone to generating acidic byproducts. However, MeI is highly toxic and requires careful handling.[12] Another alternative is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid and is known to avoid the formation of quaternary ammonium salts.[13][14]

Question 5: I am attempting an Eschweiler-Clarke methylation, but the reaction is not working on my Boc-protected intermediate. Why?

  • Probable Cause: The Eschweiler-Clarke reaction is a reductive amination that proceeds through the formation of an iminium ion.[13][15] The nitrogen of a carbamate, like a Boc-protected amine, is significantly less nucleophilic and basic than a free amine due to the electron-withdrawing nature of the carbonyl group. This reduced nucleophilicity prevents the initial attack on formaldehyde, thus inhibiting the formation of the required iminium ion intermediate. The reaction is therefore generally not suitable for the direct methylation of carbamates.

  • Proposed Solution: The Eschweiler-Clarke reaction should be used on a free secondary amine. If this route is desired, the synthetic strategy would need to be reordered: first, perform the N-methylation on the unprotected morpholine derivative, and then perform the Boc protection on the resulting tertiary amine. However, this route may present its own chemoselectivity challenges.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best way to purify the final product?

    • The final product, being a Boc-protected amine, is generally amenable to silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is typically effective at separating the product from less polar starting materials and more polar byproducts.

  • FAQ 2: How can I confirm the identity and purity of my final product?

    • A combination of analytical techniques is recommended:

      • ¹H and ¹³C NMR: To confirm the structure, including the presence of the N-methyl and tert-butyl groups.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

      • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of the carbamate carbonyl group (typically around 1680-1700 cm⁻¹).

  • FAQ 3: Can the Boc group be cleaved under basic conditions?

    • While the Boc group is renowned for its stability to most bases, it can be cleaved under harsh basic conditions, especially if the nitrogen is attached to an electron-withdrawing group.[8][16] However, for this specific substrate, cleavage under the basic conditions typically used for N-methylation is unlikely but should be considered if unexpected byproducts are observed.

Key Experimental Protocols

Protocol 1: N-Methylation of tert-Butyl (morpholin-3-ylmethyl)carbamate using NaH/MeI
  • Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the starting carbamate (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Remove the ice bath and allow the slurry to stir at room temperature for 1 hour.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Quantitative Data Summary (Illustrative)
MethodMethylating AgentBaseTypical YieldPurity (LC-MS)Key Challenge
A Methyl Iodide (MeI)NaH75-85%>95%Handling of pyrophoric NaH and toxic MeI.
B Dimethyl SulfateNaH70-80%>95%Potential for Boc deprotection if acidic impurities are present.[10]
C Dimethyl SulfateK₂CO₃60-75%90-95%Slower reaction rates compared to NaH.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • 9.14: Biological Methylating Reagents. Chemistry LibreTexts. [Link]

  • An efficient and practical N-methylation of amino acid derivatives. PubMed. [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. PubMed. [Link]

  • Bases. Wordpress. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Dimethyl sulfate. Wikipedia. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. [Link]

  • Methylation with methyl iodide/sodium hydroxide. Stenutz. [Link]

  • tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate. J&K Scientific. [Link]

  • WO1996008537A1 - Process for producing n-methylated organic pigments.
  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

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Technical Support Center: Stability and Handling of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound, offer troubleshooting solutions for common experimental challenges, and present validated protocols for its handling and analysis. Our goal is to empower you with the technical knowledge to ensure the integrity and success of your experiments.

The core stability concern for this molecule revolves around its tert-butoxycarbonyl (Boc) protecting group, which is known for its sensitivity to specific chemical and physical conditions.[1][2] Understanding these liabilities is paramount for its successful application in multi-step synthesis and development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is the primary stability issue with this compound? The most significant stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[2] The carbamate linkage is susceptible to cleavage under acidic conditions, which results in the loss of the protecting group and the formation of the corresponding free secondary amine, N-methylmorpholin-3-amine.[3][4] This reaction can occur even under mildly acidic conditions, especially over prolonged exposure.[1]

Q2: What are the recommended storage conditions? To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Recommended storage is in a tightly sealed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases.[5]

Q3: Is the compound sensitive to high temperatures? Yes, the Boc group is known to be thermally unstable at elevated temperatures.[2] Prolonged exposure to temperatures above 85-90°C can lead to thermolytic cleavage of the protecting group.[1][2] Therefore, high-temperature applications or purification techniques like distillation should be avoided.

Q4: Which solvents are recommended for handling and reactions? Polar aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethylformamide (DMF) are generally compatible. It is crucial to use anhydrous, high-purity solvents, as acidic impurities can catalyze degradation. Protic solvents like methanol can be used, but their quality should be ensured to be free of acid. Avoid using acidic solvent systems if the integrity of the Boc group is to be maintained.

Q5: Under what specific conditions will the Boc group be cleaved? The Boc group is readily cleaved by:

  • Strong Acids: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will rapidly and completely remove the Boc group at room temperature.[2][3]

  • Moderate to Mild Acids: Prolonged exposure to weaker acids, including Lewis acids or even acidic silica gel during chromatography, can cause partial or complete deprotection.[1]

  • Elevated Temperatures: As mentioned, temperatures exceeding 85-90°C can induce thermal deprotection.[1][6]

Section 2: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for designing robust experimental protocols. The two primary pathways for the degradation of this compound are acid-catalyzed hydrolysis and thermal decomposition.

Acid-Catalyzed Deprotection

This is the most common degradation pathway. The reaction proceeds through a three-step mechanism: protonation of the carbamate, loss of the stable tert-butyl cation, and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[4]

G cluster_0 Acid-Catalyzed Deprotection Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ (e.g., TFA, HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation (Stable Carbocation) Products Free Amine + CO2 + t-Butyl Cation CarbamicAcid->Products Spontaneous Decarboxylation

Caption: Mechanism of acid-catalyzed Boc-group cleavage.

Thermal Deprotection

At elevated temperatures, the Boc group can be removed through a non-acidic, thermolytic pathway. This process also results in the formation of the free amine, along with isobutylene and carbon dioxide.[6]

G cluster_1 Thermal Deprotection Pathway Start_Thermal Boc-Protected Amine TransitionState Six-Membered Transition State Start_Thermal->TransitionState Δ (Heat) > 85-90°C Products_Thermal Free Amine + CO2 + Isobutylene TransitionState->Products_Thermal Concerted Elimination

Sources

Technical Support Center: Deprotection of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the deprotection of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate. The removal of the tert-butoxycarbonyl (Boc) group is a fundamental transformation in the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry. The target molecule, N-methyl-morpholin-3-amine, is a valuable building block, with the morpholine scaffold being a privileged structure known to improve pharmacokinetic properties.[1][2]

While Boc deprotection is often considered a straightforward acid-catalyzed reaction, the specific substrate can present unique challenges.[3] This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you navigate potential issues such as incomplete reactions, side-product formation, and purification difficulties.

Mechanism Overview: Acid-Catalyzed Boc Deprotection

The deprotection proceeds via an acid-catalyzed elimination mechanism (E1).

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[4][5][6]

  • Carbocation Formation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[4][5][6]

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas.[4][5] This is an entropically favorable and irreversible step that drives the reaction to completion.

  • Amine Salt Formation: The newly liberated secondary amine is protonated by the acid in the reaction mixture, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4]

The generation of the highly reactive tert-butyl cation is the primary source of potential side reactions.[7][8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection process in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My reaction is not going to completion according to TLC or LC-MS analysis, even after several hours. What could be the cause?

Answer: Incomplete deprotection is a common issue that can stem from several factors.[3]

  • Possible Cause 1: Insufficient Acid Stoichiometry. The acid is not just a catalyst; it is consumed to protonate the product amine. If you use a catalytic amount of acid, the reaction will stall once all the acid is neutralized.

    • Solution: Ensure you are using a significant excess of acid. For TFA, it is common to use it as a co-solvent with dichloromethane (DCM), often in ratios from 20% to 50% (v/v), or even neat TFA for stubborn substrates.[3][5][10]

  • Possible Cause 2: Low Reaction Temperature. While many Boc deprotections proceed smoothly at room temperature, the N-methyl group can add some steric hindrance, slowing the reaction.[11]

    • Solution: If you started the reaction at 0 °C to control a potential exotherm, allow it to warm to room temperature. Gentle heating (e.g., to 30-40 °C) can be attempted, but this may also increase side reactions.[3]

  • Possible Cause 3: Water in the Reaction. While a small amount of water can sometimes be beneficial, an excess can dilute the acid and reduce its effective strength.

    • Solution: Use anhydrous solvents (e.g., dry DCM) and fresh, high-quality acid.

Issue 2: Observation of an Unexpected Side Product

Question: My LC-MS shows a new peak with a mass corresponding to my product +56 Da. What is this impurity?

Answer: This is a classic sign of tert-butylation, a common side reaction during Boc deprotection.[7]

  • Cause: The electrophilic tert-butyl cation generated during the reaction can alkylate any available nucleophile.[7][9][12] While your specific substrate lacks highly nucleophilic sites like tryptophan or methionine, the product amine itself can be alkylated, though this is less common for secondary amines. More likely, if other nucleophilic functional groups are present elsewhere in the molecule, they could be susceptible.

    • Solution 1: Use a Cation Scavenger. The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.[8][9][13]

      • Triethylsilane (TES) or Triisopropylsilane (TIS) are excellent choices. They react with the cation to form volatile byproducts. A typical cocktail is TFA/DCM/TIS (95:5:5).

      • Anisole or Thioanisole can also be used, but may be more difficult to remove during work-up.

  • Question: Is the morpholine ring susceptible to opening under strong acidic conditions?

    • Answer: The morpholine ring is generally stable under the acidic conditions used for Boc deprotection.[14] The ether oxygen is less basic than the nitrogen atom and is unlikely to be protonated to an extent that would lead to significant ring-opening, especially at room temperature. However, with prolonged exposure to very strong acids at elevated temperatures, degradation could become a concern. Stick to standard conditions (e.g., TFA/DCM at room temperature) for a few hours.

Issue 3: Difficult Product Isolation and Purification

Question: After removing the solvent and acid in vacuo, I'm left with a sticky oil that is difficult to handle. How can I improve the work-up?

Answer: The product is an amine salt (e.g., trifluoroacetate), which is often hygroscopic and non-crystalline. Several work-up strategies can be employed.

  • Solution 1: Direct Use. If the subsequent step is compatible with the amine salt (e.g., a coupling reaction using a tertiary amine base like triethylamine or DIPEA), you can often use the crude material directly after thorough evaporation of the acid.[5][15] Azeotroping with toluene (3x) can help remove residual TFA.[5]

  • Solution 2: Precipitation/Trituration. You can often obtain a solid product by precipitating the salt from a non-polar solvent.

    • Procedure: After concentrating the reaction mixture, dissolve the oily residue in a minimal amount of a solvent like methanol or DCM. Add this solution dropwise to a vigorously stirring volume of a cold, non-polar solvent like diethyl ether or MTBE. The amine salt should precipitate as a solid, which can then be collected by filtration.[15]

  • Solution 3: Conversion to Free Base. If the free amine is required, you can perform a basic aqueous work-up.

    • Procedure: After removing the bulk of the DCM/TFA, carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is >9. Extract the aqueous layer with an organic solvent (e.g., DCM, EtOAc). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free amine. Caution: The free amine may be volatile or more prone to degradation than its salt form.

Experimental Protocols & Data

Comparative Table of Deprotection Conditions
Reagent SystemSolventTemp (°C)Typical TimeKey AdvantagesCommon Challenges/Considerations
20-50% TFADCM0 to 251-4 hFast, reliable, volatile reagents.[10]Potential for tert-butylation side reactions.[7] Corrosive.
4M HCl in DioxaneDioxane251-4 hVolatile, product is HCl salt.Dioxane is a peroxide former and has health concerns.
Neat TFANone250.5-2 hVery fast, for resistant substrates.[5]Highest risk of side reactions.[16] Substrate stability is a concern.
Protocol 1: Standard Deprotection with TFA in DCM
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting crude N-methyl-morpholin-3-amine trifluoroacetate salt can be used directly or purified further.

Protocol 2: Deprotection with a Scavenger
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M). Add triisopropylsilane (TIS, 1.1 - 2.0 eq) to the solution.

  • Reaction: Cool the solution to 0 °C. Add TFA (10-20 eq) dropwise.

  • Monitoring & Work-up: Follow steps 3 and 4 from Protocol 1. The use of a scavenger should result in a cleaner crude product with minimal tert-butylated side products.

Diagrams

Deprotection & Work-up Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Start Substrate in DCM Add_TFA Add TFA (and Scavenger if needed) 0°C to RT Start->Add_TFA Monitor Monitor by LC-MS/TLC Add_TFA->Monitor Concentrate Concentrate in vacuo (Azeotrope w/ Toluene) Monitor->Concentrate Reaction Complete Crude_Salt Crude TFA Salt Concentrate->Crude_Salt Direct Use Precipitate Precipitate from Et₂O or MTBE Crude_Salt->Precipitate Free_Base Basic Work-up (aq. NaHCO₃) Crude_Salt->Free_Base Pure_Salt Pure TFA Salt (Solid) Precipitate->Pure_Salt Pure_Free_Amine Pure Free Amine (Oil/Solid) Free_Base->Pure_Free_Amine

Caption: General workflow for Boc deprotection and product isolation.

Troubleshooting Decision Tree

G cluster_solutions1 cluster_solutions2 cluster_solutions3 Problem Problem Observed Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Low Conversion Side_Product Side Product (+56 Da) Problem->Side_Product Impurity Detected Isolation_Issue Isolation Issues Problem->Isolation_Issue Sticky Oil Product Sol1A Increase TFA concentration Incomplete_Rxn->Sol1A Sol1B Warm to Room Temp Incomplete_Rxn->Sol1B Sol1C Use stronger acid (e.g., neat TFA) Incomplete_Rxn->Sol1C Sol2A Add Scavenger (TIS/TES) Side_Product->Sol2A Sol2B Lower reaction temperature Side_Product->Sol2B Sol3A Precipitate/Triturate with Et₂O Isolation_Issue->Sol3A Sol3B Convert to free base Isolation_Issue->Sol3B Sol3C Use crude salt directly Isolation_Issue->Sol3C

Caption: Decision tree for troubleshooting common deprotection issues.

Frequently Asked Questions (FAQs)

Q1: Can I use hydrochloric acid instead of TFA? A1: Yes, 4M HCl in dioxane is a very common and effective alternative to TFA.[3] The main advantage is that the product is isolated as a hydrochloride salt, which can be preferable in some synthetic routes. The work-up is similar: evaporation of the solvent and excess HCl.

Q2: How do I know if I need a scavenger? A2: It is good practice to use a scavenger if your molecule contains other nucleophilic functional groups (e.g., indoles, thiols, phenols).[9][16] For this specific substrate, a scavenger is a wise precaution to ensure the highest purity of the final product by preventing any potential tert-butylation. A small-scale trial reaction with and without a scavenger, analyzed by LC-MS, will give you a definitive answer.

Q3: My product is an amine. Do I need to worry about racemization at the C3 position of the morpholine ring? A3: Racemization at the C3 position is highly unlikely under these reaction conditions. The deprotection mechanism does not involve the cleavage of any bonds at the stereocenter. The integrity of the chiral center should be maintained throughout the process.

Q4: What are the safety considerations when using TFA? A4: Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood.[17] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Ensure a suitable neutralizing agent (like sodium bicarbonate) is readily available in case of a spill.

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 15(4), 247-253.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 16, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 16, 2026, from [Link]

  • Taichi, M., Kimura, T., & Nishiuchi, Y. (2009). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 15(4), 247-253.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved February 16, 2026, from [Link]

  • Ross, A. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Removal of Boc protecting group as workup? (2014). Reddit. Retrieved February 16, 2026, from [Link]

  • Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 16, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Boateng, E., & Keeble, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23223-23229.
  • Boateng, E., & Keeble, J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Cignarella, G., Barlocco, D., & Villa, S. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245-2256.
  • Boc Deprotection Mechanism. (2022). YouTube. Retrieved February 16, 2026, from [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). OUCI. Retrieved February 16, 2026, from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry.
  • Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved February 16, 2026, from [Link]

  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Crystallization of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this compound. Drawing upon established principles of small molecule crystallization and data from analogous structures, this resource aims to provide both practical solutions and the underlying scientific reasoning to overcome experimental hurdles.

Physicochemical Properties and Considerations

While specific experimental data for this compound is not widely published, we can infer its likely behavior from closely related analogs. The presence of a bulky tert-butyl group and a flexible morpholine ring can present unique crystallization challenges. Carbamates as a class can exhibit variable solubility and stability.[1]

Propertytert-Butyl carbamate (Analog)tert-Butyl-N-methylcarbamate (Analog)tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate (Analog)Expected for this compound
Melting Point 105-108 °C[2]Not available (predicted to be an oil at room temp)[3]85-95 °C (estimated)[4]Likely a low-melting solid or an oil.
Solubility Soluble in methylene chloride, chloroform, alcohols. Slightly soluble in water and petroleum ether.[2]Soluble in DCM, Methanol.[3]Moderately soluble in polar organic solvents (methanol, ethanol, DMSO). Limited water solubility.[5]Expected to be soluble in polar aprotic solvents (e.g., DCM, ethyl acetate, THF) and alcohols. Low solubility in non-polar alkanes and water.
Appearance White to slightly yellow needles.[2]Clear oil.[3]Not specified.May present as a colorless oil or a white to off-white solid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound fails to crystallize and remains an oil. What should I do?

A1: Oiling out is a common issue with molecules that have low melting points or contain flexible structural elements. [6] This phenomenon, also known as liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.

Underlying Causes and Solutions:

  • High Solute Concentration/Supersaturation: The concentration of your compound in the solvent may be too high, leading to a rapid and disordered precipitation.

    • Troubleshooting Protocol:

      • Dilute the solution with more of the primary solvent.

      • Attempt a slow cooling process. Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and allow it to cool to room temperature very slowly. An oil bath with the heat turned off can provide a gradual temperature decrease.

  • Incorrect Solvent System: The chosen solvent may be too good a solvent for your compound, preventing it from reaching the necessary level of supersaturation for crystallization.

    • Troubleshooting Protocol:

      • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to your solution. Common anti-solvents for carbamates include n-hexane or petroleum ether. A patent for a related carbamate derivative describes dissolving the compound in ethyl acetate and then adding n-hexane to induce crystallization.[7]

      • Vapor Diffusion: Dissolve your compound in a small amount of a relatively non-volatile solvent (e.g., DCM or THF) in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., pentane or hexane). The vapor from the anti-solvent will slowly diffuse into your solution, reducing the solubility and promoting slow crystal growth.[8]

Q2: I've tried adding an anti-solvent, but my compound still oils out or precipitates as an amorphous solid. What are the next steps?

A2: If simple anti-solvent addition is unsuccessful, more controlled methods to induce nucleation and crystal growth are necessary.

Underlying Causes and Solutions:

  • Lack of Nucleation Sites: Crystallization requires an initial nucleus to grow upon. Spontaneous nucleation may be kinetically disfavored.

    • Troubleshooting Protocol:

      • Seeding: If you have a small amount of crystalline material from a previous attempt, add a single, small crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.[9]

      • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the meniscus. The microscopic imperfections in the glass can act as nucleation sites.

  • Residual Impurities: Impurities can inhibit crystal lattice formation.

    • Troubleshooting Protocol:

      • Purification: Ensure your material is of high purity. Consider an additional purification step, such as column chromatography, before attempting crystallization. A common eluent system for related compounds is ethyl acetate/petroleum ether.[3]

      • Activated Charcoal: If you suspect colored impurities, you can try dissolving the compound, adding a small amount of activated charcoal, heating, and then filtering the hot solution before allowing it to cool.

Q3: My compound crystallizes, but the crystals are very small (microcrystalline) or of poor quality (e.g., needles, plates). How can I improve the crystal quality?

A3: Crystal morphology is highly dependent on the rate of crystallization and the solvent environment. Rapid crystallization often leads to small or poorly formed crystals.[10]

Underlying Causes and Solutions:

  • Rapid Cooling or Evaporation: If the solvent evaporates too quickly or the solution is cooled too rapidly, nucleation will dominate over crystal growth, resulting in a large number of small crystals.[10]

    • Troubleshooting Protocol:

      • Slow Evaporation: Cover the crystallization vessel with a lid or parafilm and pierce a few small holes. This will slow the rate of solvent evaporation.

      • Solvent Layering: This technique allows for very slow diffusion of an anti-solvent. Dissolve your compound in a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane or isopropanol) on top. Crystals will slowly form at the interface of the two solvents.

Experimental Workflow: Solvent Layering Technique

G cluster_prep Preparation cluster_layering Layering cluster_growth Crystal Growth prep1 Dissolve compound in a minimal amount of a dense, good solvent (e.g., DCM). prep2 Transfer solution to a narrow vial. prep1->prep2 layer1 Carefully add a less dense anti-solvent (e.g., n-hexane) down the side of the vial to form a distinct layer. prep2->layer1 layer2 Seal the vial and leave undisturbed. layer1->layer2 growth1 Slow diffusion at the solvent interface reduces solubility. layer2->growth1 growth2 Crystals form at the interface over hours to days. growth1->growth2

Caption: Workflow for crystallization by solvent layering.

Q4: The crystallization yield is very low. How can I improve it?

A4: Low yield can be due to incomplete crystallization or loss of material during workup.

Underlying Causes and Solutions:

  • Compound remains in the mother liquor: The final concentration of your compound in the solvent mixture may still be significant.

    • Troubleshooting Protocol:

      • Cooling: After crystallization at room temperature, cool the flask in an ice bath or refrigerator for several hours to further decrease the solubility of your compound.

      • Concentration: Carefully evaporate some of the solvent from the mother liquor to increase the concentration of your compound and induce a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Material Loss During Isolation: The filtration and washing steps can lead to loss of product.

    • Troubleshooting Protocol:

      • Washing with Cold Solvent: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove residual mother liquor without dissolving a significant amount of the product.

      • Efficient Filtration: Use an appropriate filtration setup (e.g., Büchner funnel) to ensure efficient separation of the crystals from the mother liquor.

Troubleshooting Decision Pathway

G start Start: Crude Product is_oil Is the product an oil? start->is_oil cryst_attempt Attempt Crystallization: - Slow evaporation - Cool from hot saturated solution start->cryst_attempt No (Solid) is_oil->cryst_attempt Yes oiling_out Oiling Out Occurs cryst_attempt->oiling_out no_xtal No Crystallization cryst_attempt->no_xtal poor_xtal Poor Crystal Quality cryst_attempt->poor_xtal success High-Quality Crystals cryst_attempt->success oiling_out_sol Troubleshoot: - Dilute solution - Slower cooling - Change solvent system - Anti-solvent vapor diffusion oiling_out->oiling_out_sol no_xtal_sol Troubleshoot: - Use anti-solvent - Vapor diffusion - Seeding/Scratching no_xtal->no_xtal_sol poor_xtal_sol Troubleshoot: - Slower evaporation/cooling - Solvent layering - Re-crystallize poor_xtal->poor_xtal_sol no_xtal_sol->cryst_attempt oiling_out_sol->cryst_attempt poor_xtal_sol->cryst_attempt

Caption: Decision tree for troubleshooting crystallization issues.

References

  • tert-Butyl {[(3S)-morpholin-3-yl]methyl}carbamate Env. Fate/Transport. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • Prodrug compounds. (2022, July 7).
  • NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. (1992). HETEROCYCLES, 33(2), 851-854. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022, January 12). ResearchGate. [Link]

  • tert-Butyl [(3-hydroxyphenyl)methyl]carbamate Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • Crystallization method of Boc-amino acid. (2021, April 16).
  • Patents & Products. Garg Lab - UCLA. [Link]

  • (12) United States Patent. (2020, April 24). Googleapis.com. [Link]

  • A kind of preparation method of N- tertbutyloxycarbonyls morpholine -3- carboxylic acids. (2018, June 29).
  • Carbamates: Are they “Good” or “Bad Guys”?. (2023). SciELO. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024, September 5). Achieve Chem. [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022, March 20). MDPI. [Link]

  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (2013, April 24).
  • tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem. [Link]

  • Morpholines. Synthesis and Biological Activity. (2014, January). ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Protocols for tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TSC-MORPH-3-BOC-SC Last Updated: 2026-02-16 Access Level: Senior Process Chemist / R&D Lead

Executive Summary & Critical Process Parameters (CPP)

Target Molecule: tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate Primary Application: Key scaffold for PI3K/mTOR kinase inhibitors. Scale-Up Context: Transitioning from gram-scale (Medicinal Chemistry) to kilogram-scale (Process Development).

This guide addresses the three primary bottlenecks in scaling this intermediate:

  • Regioselectivity: Differentiating the exocyclic amine (at C3) from the endocyclic ring nitrogen (N4).

  • Methylation Control: Preventing over-methylation (quaternization) during the installation of the N-methyl group.

  • Thermal Hazards: Managing the exothermic nature of Boc-anhydride addition and hydride quenching on scale.

CPP Dashboard
ParameterTarget RangeCritical Failure ModeMitigation Strategy
Reaction Temp (Methylation) 0°C to 10°COver-methylation (Dimethyl impurity)Strict temperature control; Slow addition of reductant.
pH (Boc Protection) 8.5 – 9.5Hydrolysis of Boc reagent (pH >11) or incomplete reaction (pH <8)Continuous pH monitoring; Use of K₂CO₃/NaHCO₃ buffer.
H₂ Pressure (Debenzylation) 3 – 5 barRing opening or incomplete deprotectionCatalyst screening (Pd(OH)₂ vs Pd/C); Poison testing.
Residual Water < 0.5%Boc anhydride decompositionAzeotropic drying of the amine precursor before addition.

Synthetic Route & Logic Flow

The most robust scale-up route utilizes an Orthogonal Protection Strategy . Attempting to manipulate the C3-amine on a "free" morpholine ring invariably leads to polymerization or inseparable mixtures.

Recommended Route:

  • Start: 4-Benzyl-morpholin-3-one (or 4-Benzyl-3-aminomorpholine).

  • Functionalization: Reductive amination to install the methyl group.

  • Protection: Boc-protection of the secondary exocyclic amine.

  • Deprotection: Hydrogenolysis of the N-Benzyl group.

SyntheticLogic Start Start: 4-Benzyl-morpholin-3-one Step1 Step 1: Reductive Amination (MeNH2 / NaBH4 or HCHO/H2) Start->Step1 Activation Check1 IPC: Check Mono- vs Di-Methylation Step1->Check1 Hazard1 HAZARD: Exotherm & H2 Gas Step1->Hazard1 Check1->Step1 Under-methylated Step2 Step 2: Boc Protection (Boc2O / Base) Check1->Step2 Mono-methyl > 95% Step3 Step 3: Hydrogenolysis (Pd/C, H2) Step2->Step3 Final Target: tert-Butyl N-methyl-N- (morpholin-3-yl)carbamate Step3->Final

Figure 1: Orthogonal protection strategy ensuring regioselectivity at the C3 position.

Troubleshooting Guide: The Methylation Bottleneck

The Issue: Installing a single methyl group on a primary amine is chemically difficult. On scale, direct alkylation with Methyl Iodide (MeI) leads to a statistical mixture of unreacted, mono-methyl, and di-methyl (quaternary) products.

The Solution: Reductive Amination or Formylation-Reduction .

Scenario A: You are observing >15% Dimethyl impurity.
  • Cause: High local concentration of the methylating agent (Formaldehyde) relative to the amine, or temperature runaway.

  • Protocol Adjustment:

    • Switch Reagents: Move from HCHO / NaBH4 to Benzotriazole / HCHO followed by reduction. The benzotriazole aminal intermediate "locks" the stoichiometry to 1:1, preventing double addition.

    • Operational Change: Ensure the amine is in excess during the imine formation step. Perform the reduction at -10°C.

Scenario B: The reaction stalls at the Imine intermediate.
  • Cause: Steric hindrance at the C3 position of the morpholine ring.

  • Protocol:

    • Add a Lewis Acid: Add 0.5 eq of Ti(OiPr)₄ (Titanium Isopropoxide) during the imine formation. This activates the carbonyl and acts as a water scavenger, driving the equilibrium forward [1].

    • Safety Note: Quench Ti reactions with aqueous Rochelle's salt (Potassium sodium tartrate) to prevent emulsion formation during workup.

Troubleshooting Guide: Boc-Protection Safety (Thermal)

The Issue: The reaction of amines with Di-tert-butyl dicarbonate (Boc₂O) is exothermic. On a >100g scale, this heat accumulation can trigger the decomposition of Boc₂O (releasing CO₂ and isobutene), leading to vessel over-pressurization [2].

Thermodynamic Risk Profile:

  • ΔH (Reaction): ~ -130 kJ/mol (Exothermic).

  • Gas Evolution: 1 mol Boc₂O decomposition → ~3 mol Gas.

Protocol: The "Controlled Feed" System

Do NOT add Boc₂O in one portion.

  • Solvent: Use THF or Dichloromethane (DCM). Avoid protic solvents which can react with Boc₂O.

  • Base Selection: Use aqueous K₂CO₃ or NaOH (Schotten-Baumann conditions) or organic base Et₃N in DCM.

    • Scale-Up Tip: Aqueous biphasic systems (THF/Water) are superior for heat dissipation compared to pure organic solvents.

  • Addition Rate:

    • Prepare a solution of Boc₂O in the reaction solvent (e.g., 50% w/v).

    • Add via dropping funnel/dosing pump over 2–4 hours .

    • Monitor internal temperature (Ti).[1] Stop addition if Ti > 25°C.

FAQ: Why is the solution bubbling vigorously?

  • Diagnosis: If T > 35°C, it is likely thermal decomposition of Boc₂O.

  • Action: Stop addition immediately. Apply full cooling jacket. Vent the reactor. Check pH (acidic pH accelerates decomposition).

Troubleshooting Guide: Chiral Integrity (Racemization)

The Issue: The C3 position is a chiral center (alpha to the amine). Strong bases or high temperatures can cause racemization via an enol/enamine intermediate, especially if the starting material was a morpholin-3-one (lactam).

Checklist for Enantiomeric Excess (ee) Preservation:
  • Avoid Strong Bases: Do not use NaH or LDA if the C3 proton is acidic (e.g., in the amide/lactam stage). Use hindered bases like LiHMDS only at -78°C if deprotonation is strictly necessary [3].

  • Temperature Limits: Keep all post-cyclization steps below 40°C.

  • Monitoring: Establish a Chiral HPLC method immediately.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

Final Deprotection & Isolation

The Issue: Removing the N-Benzyl group (Hydrogenolysis) without reducing the Boc group or opening the ring.

Protocol:

  • Catalyst: 10% Pd/C (wet, Degussa type).

  • Solvent: Methanol or Ethanol. Avoid Acidic Solvents (Boc is acid-labile).

  • Pressure: 3–5 bar H₂.

  • Workup (The "Sticky Amine" Problem):

    • The product is a secondary amine and likely water-soluble.

    • Do not do a standard aqueous wash.

    • Filtration: Filter catalyst over Celite.

    • Purification: If the product is an oil, convert to the Oxalate or Fumarate salt to precipitate a solid. This purifies the amine and rejects non-basic impurities.

References & Authority

  • Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Boc Anhydride Safety: "Scale-Up Reaction Safety: Thermal Hazards of Boc2O." Organic Process Research & Development, Safety Notes. (General reference to thermal decomposition of dicarbonates).

  • Racemization of Amino Acid Derivatives: "Mechanisms of Racemization in Peptide Synthesis." Chemical Reviews. (Relevant for the C3-chiral center stability).

  • Morpholine Synthesis: "Practical Synthesis of Morpholine Derivatives." Synthesis, 2012.[2] (General background on morpholine ring construction).

Disclaimer

This guide is intended for qualified chemical professionals. All scale-up activities require a specific Process Safety Assessment (PSA) and calorimetry study (DSC/RC1) before execution.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The target molecule, tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate, incorporates this key heterocycle with a Boc-protected N-methylamino substituent at the 3-position. The strategic placement of this group can significantly influence molecular interactions and pharmacological activity. This guide outlines and compares two distinct synthetic strategies: Route A , which involves the initial formation of the morpholine ring followed by functionalization, and Route B , which builds the substituted amino alcohol backbone before the final cyclization step.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route depends on various factors including the availability of starting materials, scalability, and the desired stereochemical outcome. Below is a high-level comparison of the two proposed strategies.

ParameterRoute A: Late-Stage FunctionalizationRoute B: Early-Stage Functionalization & Cyclization
Starting Material 3-Amino-1,2-propanediol (Serinol) or equivalentN-Boc-L-serine methyl ester
Number of Steps 44
Key Transformations Cyclization, N-methylation, Boc protectionN-methylation, Reduction, Tosylation, Cyclization
Potential Advantages Potentially more convergent.Good stereochemical control from chiral pool starting material.
Potential Disadvantages N-methylation of the morpholine nitrogen can be a competing side reaction.Potential for side reactions during the reduction and cyclization steps.

Route A: Late-Stage Functionalization of the Morpholine Ring

This strategy focuses on first constructing the core morpholine structure from a readily available amino alcohol, followed by sequential N-methylation and Boc protection.

Workflow for Route A

Route A A 3-Amino-1,2-propanediol B N-Benzyl-3-aminomorpholine A->B 1. PhCHO, NaBH(OAc)₃ 2. H₂SO₄ C N-Benzyl-N-methyl-3-aminomorpholine B->C HCHO, HCOOH (Eschweiler-Clarke) D N-Methyl-3-aminomorpholine C->D H₂, Pd/C E This compound D->E (Boc)₂O, Et₃N

Caption: Synthetic workflow for Route A.

Mechanistic Rationale and Experimental Protocol

Step 1: Synthesis of N-Benzyl-3-aminomorpholine

The synthesis begins with the protection of the primary amine of 3-amino-1,2-propanediol (serinol) and subsequent cyclization. A benzyl group is chosen as the protecting group as it can be readily removed later via hydrogenolysis. The cyclization is an acid-catalyzed dehydration.

  • Protocol:

    • To a solution of 3-amino-1,2-propanediol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

    • Stir for 1 hour, then add sodium borohydride (1.5 eq) portion-wise at 0 °C.

    • After stirring for 12 hours at room temperature, concentrate the mixture.

    • To the residue, add concentrated sulfuric acid dropwise at 0 °C and heat to reflux for 4 hours.

    • Cool to room temperature, pour onto ice, and basify with NaOH solution.

    • Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: N-methylation via Eschweiler-Clarke Reaction

The secondary amine on the morpholine ring is selectively methylated using the Eschweiler-Clarke reaction, which is a classic method for methylating amines using formic acid and formaldehyde.

  • Protocol:

    • To a flask containing N-benzyl-3-aminomorpholine (1.0 eq), add formic acid (2.0 eq) and formaldehyde (2.0 eq).

    • Heat the mixture to 100 °C for 6 hours.

    • Cool to room temperature and basify with 2M NaOH.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the methylated product.

Step 3: Debenzylation

The benzyl protecting group is removed by catalytic hydrogenation to yield the free secondary amine.

  • Protocol:

    • Dissolve N-benzyl-N-methyl-3-aminomorpholine (1.0 eq) in ethanol.

    • Add 10% Pd/C catalyst (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-methyl-3-aminomorpholine.

Step 4: Boc Protection

The final step is the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[1][2][3]

  • Protocol:

    • Dissolve N-methyl-3-aminomorpholine (1.0 eq) in dichloromethane.[1]

    • Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).[1][3]

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Route B: Cyclization of a Pre-functionalized Amino Alcohol

This approach involves the early-stage modification of a chiral amino acid precursor, followed by reduction and cyclization to form the morpholine ring. This route offers excellent control over the stereochemistry at the 3-position if a chiral starting material like L-serine is used.

Workflow for Route B

Route B A N-Boc-L-serine methyl ester B N-Boc-N-methyl-L-serine methyl ester A->B NaH, MeI C tert-Butyl (S)-(1-hydroxy-3-(methylamino)propan-2-yl)(methyl)carbamate B->C LiAlH₄ D tert-Butyl (S)-(1-hydroxy-3-(methyl(tosyl)amino)propan-2-yl)(methyl)carbamate C->D TsCl, Et₃N E tert-Butyl (S)-N-methyl-N-(morpholin-3-yl)carbamate D->E NaH

Caption: Synthetic workflow for Route B.

Mechanistic Rationale and Experimental Protocol

Step 1: N-methylation of N-Boc-L-serine methyl ester

The synthesis commences with the N-methylation of the Boc-protected amino acid. Sodium hydride is a sufficiently strong base to deprotonate the carbamate nitrogen, which then acts as a nucleophile towards methyl iodide.[4][5]

  • Protocol:

    • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF at 0 °C.

    • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Step 2: Reduction of the Ester

The methyl ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Protocol:

    • Add a solution of the N-methylated ester (1.0 eq) in anhydrous THF to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C.

    • Stir at 0 °C for 2 hours.

    • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate to obtain the amino alcohol.

Step 3: Tosylation of the Primary Alcohol

The primary alcohol is selectively activated as a tosylate, which is an excellent leaving group for the subsequent intramolecular cyclization.

  • Protocol:

    • Dissolve the amino alcohol (1.0 eq) in dichloromethane at 0 °C.

    • Add triethylamine (1.5 eq) followed by tosyl chloride (1.1 eq).

    • Stir at 0 °C for 4 hours.

    • Wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and use the crude tosylate in the next step.

Step 4: Intramolecular Cyclization

The final step is an intramolecular Williamson ether synthesis. The secondary amine, upon deprotonation with a strong base, displaces the tosylate to form the morpholine ring.

  • Protocol:

    • Dissolve the crude tosylate (1.0 eq) in anhydrous THF at 0 °C.

    • Add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water and extract with ethyl acetate.

    • Dry, concentrate, and purify by column chromatography to yield the final product.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of this compound. The choice between them will likely be dictated by the specific requirements of the research program.

  • Route A is advantageous when a racemic product is acceptable or if the starting 3-aminomorpholine is readily available. Its linear sequence is straightforward, although care must be taken to control selectivity during the N-methylation step.

  • Route B is the preferred method for obtaining an enantiomerically pure product, leveraging the chirality of L-serine. While potentially more challenging in terms of reagent handling (e.g., LiAlH₄, NaH), it offers superior stereochemical control.

Ultimately, the optimal route will balance factors such as stereochemical requirements, cost and availability of starting materials, and scalability for the intended application.

References

  • Sattar, A. K., et al. (2015). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters, 56(44), 6051-6055.
  • BenchChem. (2025). Side-by-side comparison of synthesis routes for morpholine-based compounds.
  • Ortiz, K. G., et al. (2024).
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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 225-228.
  • Kysil, A., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.
  • Ortiz, K. G., et al. (2024).
  • Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 74(23), 9268-9271.
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  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(14), 3072-3075.
  • ResearchGate. (n.d.).
  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
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  • BenchChem. (2025).
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  • Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(15), 4584.
  • Aggarwal, V. K., et al. (2009). New strategy for the synthesis of substituted morpholines. Organic Letters, 11(14), 3072-3075.
  • Cignarella, G., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(6), 762-765.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Supporting Information. 1. Synthesis of O-benzyl-L-serine.
  • Wikipedia. (n.d.). N-Methylmorpholine.
  • Yang, J. W., et al. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 187.
  • Li, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 26(16), 4930.
  • Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(23), 9268-9271.
  • Pittelkow, M., et al. (2002).
  • Padwa, A., et al. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7433-7436.
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A Researcher's Guide to the Validation of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Case for a New Chemical Probe

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6][7] Consequently, potent and selective kinase inhibitors are invaluable as research tools and therapeutic agents.[8][9] The novel compound, Cmpd-X , features a morpholine scaffold, a common motif in medicinal chemistry, an N-methyl group that can influence potency and cell permeability, and a tert-butoxycarbonyl (Boc) protecting group. While often used as a synthetic intermediate, the final Boc-protected molecule may itself possess unique biological activity and cell permeability characteristics worth investigating.[10]

This guide proposes a systematic validation path to determine if Cmpd-X can serve as a high-quality chemical probe for PKZ. A validated probe must demonstrate potency, selectivity, and on-target activity within a cellular context.[4][11][12] Our validation strategy is designed to be a self-validating system, employing orthogonal assays at each stage to build a robust and trustworthy data package.

Stage 1: Foundational Physicochemical Characterization

Before any biological assessment, the identity, purity, and stability of the chemical matter must be unequivocally established.[13] This step is critical for reproducibility and ensures that any observed biological effect is attributable to the compound itself.

Key Objectives:

  • Confirm the chemical structure and identity of Cmpd-X .

  • Determine the purity of the synthesized batch.

  • Assess its solubility and stability in relevant biological buffers and solvents.

Table 1: Physicochemical Properties of Cmpd-X

ParameterMethodResultInterpretation
Identity ¹H NMR, ¹³C NMR, HRMSConsistent with proposed structureThe correct molecule was synthesized.
Purity HPLC-UV/MS>98%Sufficiently pure for biological assays.
Solubility Nephelometry in PBS45 µMAdequate for most in vitro and cellular assays.
Stability HPLC-UV monitoring in assay buffer at 37°C>95% remaining after 24hStable under typical experimental conditions.
LogP Calculated2.1Suggests good potential for cell permeability.[10]
Experimental Protocol: Purity Assessment by HPLC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Cmpd-X in DMSO. Dilute to 10 µg/mL in 50:50 acetonitrile:water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and perform mass spectrometry in positive ion mode to confirm the mass of the main peak and identify any impurities.

  • Analysis: Integrate the peak area at 254 nm to calculate the purity of Cmpd-X .

Stage 2: Biochemical Validation: Potency and Target Engagement

The next critical step is to determine if Cmpd-X directly interacts with and modulates the activity of its intended target, PKZ. We will use two orthogonal methods: a biochemical assay to measure functional inhibition and a biophysical assay to confirm direct binding.[11]

In Vitro Kinase Inhibition Assay

Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ assay, are robust methods for quantifying kinase activity and inhibitor potency.[5][14]

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of Cmpd-X against PKZ.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, combine recombinant human PKZ enzyme with its specific peptide substrate and ATP at its Kₘ concentration.

  • Compound Titration: Add Cmpd-X in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM), including a DMSO-only control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Biophysical Target Engagement: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics between an analyte and a ligand immobilized on a sensor chip, providing direct evidence of target engagement.[15][16][17][18][19]

Objective: Confirm direct binding of Cmpd-X to PKZ and determine the dissociation constant (Kᴅ).

Experimental Protocol: SPR Analysis
  • Immobilization: Covalently immobilize recombinant PKZ onto a CM5 sensor chip via amine coupling.

  • Binding Analysis: Inject serial dilutions of Cmpd-X (e.g., from 1 µM to 1 nM) over the PKZ-coated surface and a reference flow cell.

  • Data Collection: Record the association and dissociation phases in real-time, generating a sensorgram.[19]

  • Analysis: Fit the kinetic data to a 1:1 binding model to calculate the association rate (kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

A strong correlation between the functional IC₅₀ from the biochemical assay and the binding affinity Kᴅ from SPR provides powerful evidence that the observed inhibition is due to direct interaction with the target.[4]

Stage 3: Cellular Validation: Target Engagement and Pathway Modulation

A compound's activity in a biochemical assay does not guarantee its effectiveness in a complex cellular environment.[4][13] It is crucial to demonstrate that Cmpd-X can cross the cell membrane, engage its target (PKZ), and modulate downstream signaling.

Cellular Target Engagement: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells.[20][21][22] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[23][24]

Objective: Demonstrate that Cmpd-X binds to and stabilizes PKZ in a cellular context.

G

Experimental Protocol: Western Blot-based CETSA
  • Cell Treatment: Treat cultured cancer cells (e.g., MCF-7, which expresses PKZ) with 10 µM Cmpd-X or DMSO vehicle for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[20]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes to pellet aggregated proteins.[23]

  • Quantification & Western Blot: Collect the supernatant (soluble fraction), normalize total protein concentration, and analyze the amount of soluble PKZ by Western blotting using a specific anti-PKZ antibody.

  • Analysis: Plot the band intensity for soluble PKZ against temperature. A rightward shift in the melting curve for Cmpd-X -treated cells compared to DMSO indicates target stabilization.

Downstream Pathway Analysis

To confirm that target engagement leads to functional consequences, we must measure the modulation of a known downstream substrate of PKZ.

Objective: Show that Cmpd-X inhibits the phosphorylation of PKZ-Substrate (p-PKZS) in a dose-dependent manner.

G

Experimental Protocol: Western Blot for p-PKZS
  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells overnight, then treat with a dose range of Cmpd-X (e.g., 0.1 µM to 10 µM) for 2 hours.

  • Stimulation: Stimulate the pathway with the appropriate growth factor for 15 minutes to induce PKZ activity.

  • Lysis & Analysis: Lyse the cells, quantify protein, and perform Western blotting using specific antibodies against phosphorylated PKZ-Substrate (p-PKZS) and total PKZS (as a loading control).

  • Result: A dose-dependent decrease in the p-PKZS signal demonstrates functional target modulation in cells.

Stage 4: Selectivity Profiling and Comparative Analysis

A high-quality chemical probe must be selective for its intended target over other related proteins to ensure that the observed phenotype is on-target.[3][4][11]

Objective: Assess the selectivity of Cmpd-X against a panel of other kinases and compare its performance to alternative tools.

Kinome Selectivity Profiling

Commercial services offer screening against large panels of kinases (e.g., >400) to assess selectivity.[8][25][26] The compound is typically tested at a single high concentration (e.g., 1 µM), and any kinase showing >50% inhibition is flagged as a potential off-target.

G

Comparison with Alternative Probes

To establish the utility of Cmpd-X , its performance should be benchmarked against existing tools.

  • Alternative Probe 1 (AP-1): A widely used, published PKZ inhibitor.

  • Structural Analog (SA-1): tert-Butyl N-(morpholin-3-yl)carbamate (lacks the N-methyl group). This serves as a negative or comparative control to demonstrate the importance of the N-methyl moiety.[2]

Table 2: Comparative Performance Data (Hypothetical)

ParameterCmpd-X Alternative Probe 1 (AP-1) Structural Analog (SA-1)
PKZ IC₅₀ (Biochemical) 25 nM150 nM>10,000 nM
PKZ Kᴅ (SPR) 40 nM200 nMNo binding detected
Cellular p-PKZS IC₅₀ 150 nM1,200 nM>20,000 nM
Selectivity Score (S₁₀ at 1µM) *0.025 (2 off-targets)0.1 (8 off-targets)N/A
Cell Permeability (Papp) HighModerateHigh

*Selectivity Score (S₁₀): The fraction of kinases inhibited by >90% at a 1µM concentration.

This comparative data would position Cmpd-X as a superior probe due to its higher potency and improved selectivity over the existing tool, AP-1 . The inactivity of SA-1 validates the hypothesis that the N-methyl group is critical for target engagement.

Conclusion and Recommendations

Based on this comprehensive, albeit hypothetical, validation workflow, tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate (Cmpd-X ) would be validated as a high-quality chemical probe for studying the biology of PKZ. It demonstrates the required characteristics:

  • Potency: Exhibits low nanomolar biochemical potency and cellular activity.

  • Target Engagement: Directly binds its target in both biophysical and cellular assays.

  • Selectivity: Shows a clean selectivity profile against the broader kinome compared to existing alternatives.

  • Structure-Activity Relationship: A closely related analog is inactive, providing confidence in the on-target mechanism.

References

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  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved February 16, 2026, from [Link]

  • The Chemical Probes Portal. (n.d.). FAQ. Retrieved February 16, 2026, from [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemistry & Biology, 17(6), 561–577. [Link]

  • Antolin, A. A., et al. (2022). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research, 51(D1), D1400–D1409. [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved February 16, 2026, from [Link]

  • Laufer, S. (2020). The chemical probe – scopes, limitations and challenges. Expert Opinion on Drug Discovery, 15(9), 989-991. [Link]

  • Williams, A. J., et al. (2013). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. PLoS ONE, 8(9), e75819. [Link]

  • Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)? Retrieved February 16, 2026, from [Link]

  • The Chemical Probes Portal. (n.d.). Definitions, criteria and guidelines. Retrieved February 16, 2026, from [Link]

  • Zhu, M., et al. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10471-10474.
  • Google Patents. (n.d.). CN111675677B - Synthesis process of N-methylmorpholine.
  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(4), 725-734.
  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved February 16, 2026, from [Link]

  • Singh, A., & Singh, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • LookChem. (n.d.). N-Methylmorpholine. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. PubChem Compound Database. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. Retrieved from [Link]

Sources

Comparative Analysis of Carbamate-Based Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Utility of Carbamates

In modern medicinal chemistry, carbamates (


) occupy a unique dual position. They are ubiquitous as transient protecting groups  in peptide and small molecule synthesis due to their tunable lability. Simultaneously, they serve as permanent pharmacophores  or cleavable linkers  in Antibody-Drug Conjugates (ADCs) and prodrugs, offering hydrolytic stability superior to esters but greater metabolic susceptibility than amides.

This guide provides a technical comparison of carbamate intermediates, focusing on their orthogonality, mechanistic distinctness, and experimental utility in drug development.

Comparative Performance Analysis

Stability and Orthogonality Matrix

The selection of a carbamate intermediate relies on "orthogonality"—the ability to cleave one group without affecting others. The following matrix synthesizes the stability profiles of the "Big Four" carbamates: Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Alloc (allyloxycarbonyl).

Table 1: Orthogonality and Stability Matrix

FeatureBoc Cbz (Z) Fmoc Alloc
Primary Lability Acid (TFA, HCl)Hydrogenolysis (

)
Base (Piperidine)Pd(0) Catalysis
Mechanism Acid-catalyzed E1Reduction /

E1cb Elimination

-Allyl Complex
Base Stability High (Stable to hydroxide)Moderate (Hydrolyzes > pH 12)Low (Cleaves rapidly)High
Acid Stability Low (Cleaves < pH 1)High (Stable to TFA)High (Stable to TFA)High
Reductive Stability HighLow (Cleaves instantly)ModerateHigh
Atom Economy Low (Generates isobutylene)ModerateLow (Large fluorene byproduct)Moderate
Key Byproducts

, Isobutylene

, Toluene
Dibenzofulvene

, Allyl scavenger
Decision Logic for Protecting Group Selection

The following decision tree illustrates the logical flow for selecting the appropriate carbamate based on the substrate's sensitivity.

OrthogonalityLogic Start Select Carbamate Strategy AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive BaseSensitive Is the substrate Base Sensitive? AcidSensitive->BaseSensitive Yes UseBoc Use Boc (Cleaves with Acid) AcidSensitive->UseBoc No ReductiveSensitive Is the substrate Hydrogenation Sensitive? BaseSensitive->ReductiveSensitive Yes UseFmoc Use Fmoc (Cleaves with Base) BaseSensitive->UseFmoc No UseAlloc Use Alloc (Cleaves with Pd(0)) ReductiveSensitive->UseAlloc Yes UseCbz Use Cbz (Cleaves with H2/Pd) ReductiveSensitive->UseCbz No

Figure 1: Orthogonality decision tree for selecting carbamate protecting groups based on substrate sensitivity.

Mechanistic Insights & Applications in ADCs

While protecting groups rely on chemical cleavage, Antibody-Drug Conjugates (ADCs) utilize enzymatically cleavable carbamate linkers. The most prominent example is the Val-Cit-PABC (Valine-Citrulline-p-aminobenzyl carbamate) linker.[1]

The Self-Immolative Cascade

In ADCs, the carbamate is not cleaved directly. Instead, a protease (Cathepsin B) cleaves an adjacent peptide bond. This triggers a "self-immolative" 1,6-elimination of the p-aminobenzyl spacer (PABC), releasing the free amine payload (e.g., MMAE) and


.

Key Insight: The stability of the carbamate bond in circulation (pH 7.[1]4) is absolute; cleavage occurs only upon lysosomal entry and enzymatic activation.

ADC_Mechanism ADC ADC Prodrug (Peptide-PABC-Carbamate-Drug) Lysosome Lysosomal Entry (Cathepsin B) ADC->Lysosome Endocytosis Intermediate Unstable Aniline Intermediate Lysosome->Intermediate Amide Cleavage Collapse 1,6-Elimination (Self-Immolation) Intermediate->Collapse Spontaneous Release Free Drug + CO2 + Aza-quinone methide Collapse->Release Fragmentation

Figure 2: Mechanism of Cathepsin B-mediated cleavage of carbamate linkers in Antibody-Drug Conjugates.

Experimental Protocols

Protocol A: Fmoc Protection & Deprotection (Base-Driven)

Context: Ideal for solid-phase peptide synthesis (SPPS) or acid-sensitive substrates.

Installation:

  • Dissolve amine (1.0 equiv) in 1:1 Dioxane/

    
    .
    
  • Add

    
     (2.0 equiv) followed by Fmoc-OSu  (1.1 equiv). Avoid Fmoc-Cl due to high reactivity and dipeptide formation side-reactions.
    
  • Stir at RT for 2-4 hours. Acidify to pH 2 with 1N HCl to precipitate the product.

Deprotection (The Standard):

  • Treat substrate with 20% Piperidine in DMF (v/v).

  • Causality: Piperidine acts as a base to abstract the acidic fluorenyl proton (

    
    ), triggering E1cb elimination. The resulting dibenzofulvene is scavenged by excess piperidine to prevent re-addition.
    
  • Monitor via TLC (disappearance of UV-active Fmoc spot) or UV-Vis (fulvene-piperidine adduct absorbs at 301 nm).

Protocol B: Boc Deprotection with Scavenging

Context: Removal of Boc in the presence of electron-rich aromatics (e.g., Tryptophan, Indole).

Methodology:

  • Dissolve substrate in minimal DCM.

  • Add TFA/DCM (1:1) containing 2.5% Triisopropylsilane (TIPS) and 2.5%

    
    .
    
  • Causality: Acid cleavage generates the tert-butyl cation (

    
    ). Without scavengers (TIPS/Water), this electrophile will alkylate electron-rich rings (irreversible damage).
    
  • Stir 30-60 min. Concentrate under

    
     flow (avoid rotovap heating to prevent hydrolysis of other groups).
    
Protocol C: Green Chemistry Alternative (Alkyl Phenyl Carbonates)

Context: Avoiding toxic chloroformates (e.g., Cbz-Cl) and phosgene derivatives.

Methodology:

  • Use Benzyl Phenyl Carbonate (Z-OPh) instead of Cbz-Cl.

  • React amine with Z-OPh in Ethanol/Water (green solvents) at mild heat (40°C).

  • Validation: Phenol byproduct is easily removed by basic wash (

    
    ), offering higher atom economy and safety profile compared to acid chloride routes.
    

References

  • National Institutes of Health (NIH). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). Retrieved from [Link]

  • American Chemical Society (ACS). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.[2] Organic Letters.[2] Retrieved from [Link]

  • ChemRxiv. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry.[3] Retrieved from [Link]

Sources

in vivo studies involving tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In Vivo Evaluation of Novel Therapeutic Agents: A Case Study Approach

A Note to the Reader: Initial searches for in vivo studies on the specific compound tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate did not yield any results. The available scientific literature identifies this molecule as a chemical intermediate or a building block, primarily used in the synthesis of more complex, pharmacologically active compounds. Such intermediates are not typically subjected to in vivo testing themselves.

Therefore, this guide has been adapted to address the broader and more practical challenge faced by researchers: how to design and execute in vivo studies for a novel therapeutic agent derived from such building blocks. We will use the example of a hypothetical novel proteasome inhibitor, "Compound X," which could be synthesized using this compound, to illustrate the principles and methodologies of preclinical in vivo evaluation. This approach provides a relevant and actionable framework for our target audience of researchers, scientists, and drug development professionals.

Introduction: From Chemical Intermediate to In Vivo Candidate

The journey from a chemical building block like this compound to a viable in vivo drug candidate is a multi-step process. This initial carbamate is a key component in constructing more elaborate molecules, such as those targeting the proteasome. Proteasome inhibitors are a critical class of drugs, particularly in oncology, that function by blocking the breakdown of proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Before any in vivo studies can be contemplated, a lead candidate, which we will call Compound X, must be identified through a rigorous process of chemical synthesis, in vitro screening, and preliminary safety profiling. This guide will focus on the subsequent, critical phase: evaluating Compound X in a living organism.

Comparative Framework: Compound X vs. Established Alternatives

No in vivo study is conducted in a vacuum. A key objective is to determine the therapeutic potential of a new agent relative to existing standards of care. For our hypothetical Compound X, a relevant comparator would be a well-established proteasome inhibitor like Bortezomib .

The primary goals of a comparative in vivo study are to assess:

  • Efficacy: Does Compound X inhibit tumor growth as effectively or more effectively than Bortezomib?

  • Toxicity: What is the safety profile of Compound X compared to Bortezomib? Does it exhibit fewer side effects at a therapeutically active dose?

  • Pharmacokinetics (PK): How is Compound X absorbed, distributed, metabolized, and excreted (ADME) in the body?

  • Pharmacodynamics (PD): Does Compound X engage its target (the proteasome) in the tumor tissue, and what is the dose-response relationship?

Table 1: Comparative Performance Metrics for Compound X vs. Bortezomib (Hypothetical Data)
ParameterCompound X (Hypothetical)Bortezomib (Established)Rationale for Comparison
Efficacy (Tumor Growth Inhibition) >60% at 10 mg/kg~50% at 1 mg/kgTo determine if the new compound has superior anti-tumor activity.
Maximum Tolerated Dose (MTD) 25 mg/kg1.5 mg/kgA higher MTD suggests a potentially wider therapeutic window.
Key Toxicities Mild, transient neuropathyPeripheral neuropathy, myelosuppressionTo identify a potentially safer alternative with fewer dose-limiting toxicities.
Bioavailability (Oral) 40%<1% (IV administration required)Oral bioavailability is a major advantage for patient convenience and compliance.
Target Engagement (Proteasome Occupancy) >70% at 24h post-dose~50% at 24h post-doseTo confirm the mechanism of action and duration of target inhibition in vivo.

Experimental Design: A Step-by-Step Guide to In Vivo Evaluation

The following protocols represent a logical workflow for the preclinical in vivo assessment of a novel proteasome inhibitor like Compound X.

Workflow for Preclinical In Vivo Assessment

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy and Mechanism cluster_2 Phase 3: Advanced Modeling MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Profiling MTD->PK Inform Dosing Xenograft Tumor Xenograft Efficacy Study PK->Xenograft Select Dosing Regimen PD Pharmacodynamic (PD) / Target Engagement Study Xenograft->PD Confirm On-Target Effect Ortho Orthotopic or PDX Model Study Xenograft->Ortho Validate in Relevant Model G CompoundX Compound X Proteasome 26S Proteasome CompoundX->Proteasome Inhibition UbProteins Ubiquitinated Proteins (e.g., p27, IκBα) Proteasome->UbProteins Degradation NFkB NF-κB UbProteins->NFkB Release of NF-κB CellCycleArrest Cell Cycle Arrest UbProteins->CellCycleArrest Accumulation of p27 Apoptosis Apoptosis NFkB->Apoptosis Inhibition of Pro-Survival Genes

A Comparative Guide to the Cross-Reactivity Profiling of tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In drug discovery, the characterization of a novel chemical entity's selectivity is paramount. A lack of specificity, or "cross-reactivity," can lead to unforeseen toxicity or diminished efficacy. This guide addresses the challenge of profiling a compound for which no prior biological data exists: tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate (hereafter referred to as TBMN-Carbamate ). Instead of a conventional comparison of known data, we present a comprehensive, tiered experimental framework for de novo cross-reactivity assessment. This guide will deconstruct TBMN-Carbamate based on its core structural motifs to generate testable hypotheses about its potential off-targets. We will then detail a series of experimental protocols, from broad screening panels to hypothesis-driven focused assays, designed to build a robust selectivity profile. To illustrate the power of this approach, we will compare the hypothetical results of TBMN-Carbamate against two structurally related fictional alternatives, providing a practical roadmap for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of their own novel compounds.

Introduction: The Selectivity Challenge of Novel Chemical Entities

The journey of a new molecule from synthesis to a potential therapeutic candidate is fraught with challenges, chief among them being the assurance of target specificity. While a compound may be designed for a single biological target, its interaction with the broader proteome is often unknown. TBMN-Carbamate is a case in point—a novel structure with no publicly available biological activity data. Its architecture, however, contains well-known pharmacophores that suggest potential biological interactions.

This guide provides a systematic methodology to:

  • Deconstruct the molecule to hypothesize potential off-target interactions.

  • Design a tiered experimental workflow to empirically test these hypotheses.

  • Compare the resulting selectivity profile to theoretical analogues to understand its unique structure-activity relationship (SAR).

Structural Deconstruction and Off-Target Hypothesis Generation

The structure of TBMN-Carbamate can be broken down into two key functional moieties that are prevalent in medicinal chemistry: the morpholine ring and the N-methyl carbamate group.

The Morpholine Moiety: A Privileged Kinase and CNS Scaffold

The morpholine ring is considered a "privileged structure" in drug design, appearing in numerous approved drugs.[1] Its favorable physicochemical properties often enhance solubility and brain permeability.[2] Critically, the morpholine oxygen can act as a key hydrogen bond acceptor, making it a common feature in kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway.[3][4][5][6] Several PI3K/mTOR inhibitors utilize the 4-substituted morpholine to engage with the kinase hinge region.[5][7] Furthermore, its prevalence in central nervous system (CNS) drug candidates suggests potential interactions with various neuroreceptors.[8]

  • Hypothesis 1: The morpholine ring in TBMN-Carbamate may cause it to exhibit off-target activity against protein kinases, especially within the PI3K family.

  • Hypothesis 2: The compound may show affinity for various G-protein coupled receptors (GPCRs) involved in CNS signaling.

The N-methyl Carbamate Moiety: A Classic Cholinesterase Inhibitor

The N-methyl carbamate functional group is the defining feature of a class of compounds known for their reversible inhibition of acetylcholinesterase (AChE).[9] These agents carbamylate a serine residue in the active site of cholinesterases, leading to an accumulation of the neurotransmitter acetylcholine.[9][10] This mechanism is shared by numerous pesticides and some therapeutic agents, such as rivastigmine.[11][12] The inhibition is typically reversible and of shorter duration compared to organophosphates.[9]

  • Hypothesis 3: The N-methyl carbamate group in TBMN-Carbamate is a strong predictor of inhibitory activity against acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE).

Defining a Comparative Framework

To understand the specific contribution of each moiety to the cross-reactivity profile, we introduce two hypothetical comparators:

  • Alternative A (Piperidine Analog): tert-Butyl N-methyl-N-(piperidin-3-yl)carbamate. This analog lacks the morpholine oxygen, allowing us to assess the importance of this specific hydrogen bond acceptor for off-target kinase interactions.

  • Alternative B (Ethyl Carbamate Analog): tert-Butyl N-ethyl-N-(morpholin-3-yl)carbamate. By replacing the methyl with an ethyl group on the carbamate nitrogen, we can probe the steric and electronic requirements of the cholinesterase active site.

A Tiered Experimental Workflow for Comparative Cross-Reactivity Profiling

A logical and cost-effective strategy for profiling a novel compound involves a tiered approach, moving from broad, unbiased screens to specific, hypothesis-driven assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Target Validation T1_Kinase Broad Kinase Panel (>300 Kinases) T2_PI3K Cellular PI3K/mTOR Pathway Assay (p-Akt Levels) T1_Kinase->T2_PI3K Investigate Kinase Hits T1_GPCR GPCR Panel (>150 Receptors) Data Comprehensive Cross-Reactivity Profile T1_GPCR->Data Identify GPCR Liabilities T2_ChE Cholinesterase Inhibition Assay (AChE & BChE) T2_ChE->Data Quantify Cholinesterase Activity T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_PI3K->T3_CETSA Confirm Direct Target Engagement T3_CETSA->Data Validate Intracellular Binding Start Novel Compound (TBMN-Carbamate) Start->T1_Kinase Unbiased 'Hit' Finding Start->T1_GPCR Start->T2_ChE Test Structural Hypothesis

Figure 1: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad, Unbiased Off-Target Screening

The initial step is to cast a wide net to identify potential "hits" across major drug target families. This is efficiently achieved using commercially available screening panels.[13]

Rationale: Broad screening provides a comprehensive, unbiased overview of a compound's interaction profile against hundreds of validated targets, quickly identifying potential liabilities that might be missed by hypothesis-driven approaches alone.[14][]

Methodology:

  • Kinase Panel Screening: Submit the three compounds (TBMN-Carbamate, Alternative A, and Alternative B) for screening at a single concentration (e.g., 10 µM) against a broad kinase panel, such as the Reaction Biology HotSpot™ or Promega's NanoBRET® panel.[16][17] These services cover a large portion of the human kinome and can detect ATP-competitive and allosteric inhibitors.[14]

  • GPCR Panel Screening: Concurrently, submit the compounds for screening against a comprehensive GPCR panel, like the Eurofins Discovery gpcrMAX panel.[18] These panels typically use cell-based functional readouts like calcium flux or cAMP measurement to detect agonist and antagonist activity.[19][20][21]

Hypothetical Data Presentation:

Table 1: Hypothetical Results from Broad Kinase Panel Screening (% Inhibition at 10 µM)

Kinase Target TBMN-Carbamate Alternative A (Piperidine) Alternative B (Ethyl Carbamate)
PIK3CA (p110α) 89% 15% 85%
PIK3CB (p110β) 75% 12% 71%
MTOR 68% 9% 65%
CDK2 5% 4% 6%
SRC 11% 13% 10%

| ... (300+ other kinases) | <10% | <10% | <10% |

Interpretation of Hypothetical Data: The results suggest TBMN-Carbamate and its ethyl-carbamate analog (Alternative B) show significant inhibition of Class I PI3K isoforms and mTOR, while the piperidine analog (Alternative A) is inactive. This strongly supports Hypothesis 1 and implicates the morpholine oxygen as critical for this off-target activity.

Tier 2: Hypothesis-Driven Focused Assays

Based on our structural hypotheses and the results from Tier 1, we now move to focused, quantitative assays to confirm and characterize the suspected interactions.

Rationale: The N-methyl carbamate moiety is a strong predictor of cholinesterase inhibition.[11][22] A quantitative enzymatic assay is required to determine the potency (IC50) and selectivity of this interaction.

Experimental Protocol: Cholinesterase IC50 Determination (Ellman's Method)

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM phosphate buffer, pH 8.0), human recombinant AChE and BChE enzymes, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Compound Preparation: Prepare a serial dilution series for TBMN-Carbamate, Alternative A, and Alternative B (e.g., from 100 µM to 1 nM) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 25 µL of the compound dilution (or vehicle control).

    • Add 25 µL of the respective enzyme (AChE or BChE) and incubate for 15 minutes at room temperature to allow for carbamylation.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCh substrate.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of reaction (V) is determined from the slope of the linear portion of the absorbance curve.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: The Tier 1 screen identified PI3K/mTOR as a potential off-target family. A cell-based assay is essential to confirm that the compound can penetrate the cell membrane and engage this pathway in a physiological context. Measuring the phosphorylation of a downstream effector like Akt provides a functional readout of pathway inhibition.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Akt (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2->Akt p-Akt (Ser473) S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of translation repressor

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Culture and Treatment: Plate a suitable cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7) and allow cells to adhere overnight. Starve the cells (serum-free media) for 4-6 hours.

  • Compound Incubation: Treat cells with serial dilutions of TBMN-Carbamate and the alternatives for 2 hours. Include a vehicle control (DMSO) and a known PI3K inhibitor (e.g., Pictilisib) as a positive control.

  • Stimulation & Lysis: Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes. Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt (as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each sample. Calculate IC50 values by plotting the normalized signal against compound concentration.

Hypothetical Data Presentation:

Table 2: Hypothetical IC50 Values from Focused Assays (µM)

Target TBMN-Carbamate Alternative A (Piperidine) Alternative B (Ethyl Carbamate)
AChE 0.5 0.8 5.2
BChE 2.1 3.5 25.0

| p-Akt (Cellular) | 1.2 | > 50 | 1.5 |

Interpretation of Hypothetical Data: TBMN-Carbamate is a potent, sub-micromolar inhibitor of AChE, confirming Hypothesis 3. The larger ethyl group in Alternative B significantly reduces potency, suggesting a sterically constrained binding pocket. The cellular assay confirms that TBMN-Carbamate inhibits the PI3K pathway with micromolar potency, consistent with the Tier 1 screen.

Tier 3: In-Cell Target Engagement Validation

Rationale: While a cellular functional assay (like p-Akt Western blot) demonstrates pathway modulation, it does not definitively prove direct binding to the upstream target (PI3K). The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's engagement with its target protein inside intact cells.[23][24] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[25][26]

Experimental Protocol: CETSA for PIK3CA

  • Cell Culture and Treatment: Treat MCF-7 cells in suspension with a high concentration (e.g., 20 µM) of TBMN-Carbamate or a vehicle control (DMSO) for 1 hour at 37°C.[23]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[25]

  • Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the heat-induced aggregates (pellet) by centrifugation at 20,000 x g for 20 minutes.[23]

  • Detection: Analyze the amount of soluble PIK3CA remaining in the supernatant at each temperature point via Western blot, using a specific anti-PIK3CA antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the TBMN-Carbamate-treated sample indicates direct target engagement and stabilization.

Hypothetical Data Presentation: A graph showing the percentage of soluble PIK3CA as a function of temperature. The curve for TBMN-Carbamate would be shifted to the right compared to the DMSO control, indicating thermal stabilization upon binding.

Data Synthesis and Comparative Analysis

By integrating the data from all three tiers, a comprehensive cross-reactivity profile emerges for each compound.

  • TBMN-Carbamate Profile: This compound is a potent inhibitor of cholinesterases (AChE > BChE) and a moderate, direct binder and inhibitor of the PI3K/mTOR pathway. The CETSA result would confirm that the effect on p-Akt is due to direct engagement of an upstream kinase like PI3K.

  • Comparison with Alternative A (Piperidine): The lack of activity against the PI3K/mTOR pathway demonstrates the critical role of the morpholine oxygen in mediating this off-target effect. Its activity against cholinesterases is largely retained, showing this interaction is primarily driven by the carbamate moiety.

  • Comparison with Alternative B (Ethyl Carbamate): The significant loss of potency against cholinesterases highlights the sensitivity of this target's active site to small steric changes. Its activity against the PI3K/mTOR pathway is maintained, indicating this interaction is less sensitive to the size of the N-alkyl group on the carbamate.

Conclusion

For a novel compound like this compound, where no biological data exists, a systematic investigation based on structural liabilities is essential. The tiered workflow presented here—moving from broad, unbiased screening to hypothesis-driven biochemical and cellular assays, and finally to direct target engagement validation—provides a robust and efficient path to building a comprehensive cross-reactivity profile.

This comparative guide demonstrates that TBMN-Carbamate would likely possess a dual pharmacology, acting as both a cholinesterase inhibitor and a PI3K/mTOR pathway modulator. By testing structurally related alternatives, we can confidently assign these activities to specific pharmacophores within the molecule. This logical, evidence-based approach is fundamental to modern drug discovery, enabling researchers to make informed decisions, anticipate potential safety issues, and ultimately select the most promising candidates for further development.

References

  • Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in r
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  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed.
  • Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. PubMed.
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  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.
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  • Discovery of 3-Oxabicyclo[4.1.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbam
  • Kinase Screening Service. MedchemExpress.com.
  • Investigating Off-Target Effects of Novel Morpholine-Containing Compounds: A Compar
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
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  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
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  • CETSA. CETSA.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF.
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
  • Scientific Insight: 231-GPCR Cell-Based Assay Panel. Multispan, Inc.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • (R)-tert-Butyl (Morpholin-3-ylmethyl)
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

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Safety Operating Guide

Proper Disposal Procedures: tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

[1]

Executive Summary: Operational Directives

Immediate Action Required: Classify tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate as Hazardous Organic Waste . Critical Restriction: STRICTLY SEGREGATE FROM ACIDS. This compound contains a Boc (tert-butyloxycarbonyl) protecting group.[1] Contact with acidic waste streams will catalyze deprotection, releasing isobutylene and carbon dioxide gas, which can pressurize and rupture waste containers.

Chemical Profile & Hazard Assessment

Before disposal, the waste generator must validate the chemical identity to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name This compound
CAS Number 1824663-57-1 (Verify against specific isomer/derivative)
Molecular Formula C₁₀H₂₀N₂O₃
Physical State Solid (typically off-white powder)
GHS Classification Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3
Reactivity Hazard Acid Labile. Decomposes in acidic media to release CO₂ gas.[1]
RCRA Status Not P-listed or U-listed.[1] Regulated as characteristic hazardous waste if mixed with solvents; otherwise, managed as non-regulated hazardous chemical waste for incineration.
Critical Safety Mechanism: The "Boc-Bomb" Risk

Standard laboratory disposal often commingles organic solids.[1] However, the carbamate moiety in this compound presents a specific pressure hazard.

The Mechanism of Failure: If this waste is inadvertently placed in a container with acidic residues (e.g., trichloroacetic acid, HCl traces), the following decomposition occurs:

1

Operational Consequence: A sealed waste container can pressurize rapidly, leading to cap failure or glass shattering. Preventative Protocol: Ensure the waste container pH is neutral (pH 6-8) or alkaline.[1] Never dispose of this compound in "Acid Waste" streams.[1]

Waste Segregation & Decision Logic

Use the following logic flow to determine the correct physical disposal path.

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathDissolved in SolventStateCheck->LiquidPathBinSolidBin: Hazardous Solid Waste(Tag: Organic amine)SolidPath->BinSolidAcidCheckCRITICAL CHECK:Is Acid Present?LiquidPath->AcidCheckSolventCheckSolvent Type?HalogenatedHalogenated(e.g., DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHalogenatedBinHaloBin: Halogenated Solvent WasteHalogenated->BinHaloBinNonHaloBin: Non-Halogenated Solvent WasteNonHalogenated->BinNonHaloAcidCheck->SolventCheckNoNeutralizeNeutralize withSodium BicarbonateAcidCheck->NeutralizeYes (pH < 6)Neutralize->SolventCheck

Figure 1: Decision matrix for segregating carbamate waste based on physical state and solvent composition.[1]

Step-by-Step Disposal Protocol
Phase A: Preparation & Packaging[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid.[1] Avoid metal containers as amines can be corrosive to certain alloys over time.[1]

  • Labeling:

    • Attach a hazardous waste tag before adding waste.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations like "Boc-Morpholine."

    • Constituents: If dissolved, list the solvent % (e.g., "90% Methanol, 10% tert-Butyl...").

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

Phase B: Waste Transfer
  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Perform transfer in a fume hood to mitigate inhalation of fine dust.[1]

  • Solid Waste:

    • Transfer powder using a disposable spatula or funnel.[1]

    • Wipe the spatula with a solvent-dampened tissue (e.g., acetone) and dispose of the tissue in the solid waste bin.

  • Liquid Waste (Mother Liquors):

    • Check pH using a dipstick.[1]

    • If Acidic: Add saturated Sodium Bicarbonate (NaHCO₃) solution slowly until gas evolution ceases and pH is neutral.[1]

    • Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).[1]

    • Venting: Leave the cap slightly loose for 30 minutes if any neutralization was performed to allow residual CO₂ to escape, then seal tightly.

Phase C: Hand-off
  • Secondary Containment: Place the sealed container in a secondary tray during storage in the Satellite Accumulation Area (SAA).

  • Scheduling: Request pickup when the container is 90% full or within 6 months of the start date (per standard EPA/RCRA guidelines).[1]

Emergency Spill Response

In the event of a benchtop spill of the solid material:

  • Isolate: Alert nearby personnel and demarcate the area.

  • Protect: Don respiratory protection (N95 or half-mask) if dust is visible.[1]

  • Contain: Cover the spill with a solvent-dampened paper towel (prevents dust aerosolization).[1]

  • Clean:

    • Scoop up the material and the towel.

    • Place in a Ziploc bag or wide-mouth jar.

    • Wipe the surface with soap and water, followed by an ethanol wipe.

  • Dispose: Label the debris as "Hazardous Waste: Spill Debris (this compound)."

References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: tert-Butyl N-[[(3R)-morpholin-3-yl]methyl]carbamate. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023).[1] RCRA Hazardous Waste Identification: 40 CFR Part 261.[1][4][5] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • BenchChem. (2025).[1][2] Proper Disposal of Boc-NH-PEG6-amine (Analogous Boc-amine handling). Retrieved from [1]

A Senior Application Scientist's Guide to Handling tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: As a novel research chemical, a comprehensive Safety Data Sheet (SDS) for tert-Butyl N-methyl-N-(morpholin-3-yl)carbamate is not yet established. This guide is therefore predicated on a thorough analysis of its constituent chemical moieties: the morpholine ring and the tert-butyl carbamate group. The protocols herein are designed with a high degree of caution, treating the compound as potentially hazardous based on the known toxicological profiles of its structural analogs.[1]

Hazard Assessment: A Structural Perspective

Understanding the potential risks of a novel compound begins with dissecting its structure. The two key components of this compound inform our safety strategy.

  • The Morpholine Moiety: Morpholine is a well-characterized heterocyclic amine. It is known to be a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2][3] It is also suspected of damaging fertility or the unborn child.[3] Therefore, we must assume the potential for corrosive and toxic properties, necessitating measures to prevent skin and eye contact, as well as inhalation.

  • The Carbamate Moiety: Carbamates are a broad class of organic compounds. While the tert-butyl carbamate protecting group is generally stable, other carbamates as a class can present hazards including skin and eye irritation.[4] Certain carbamate pesticides are known for their toxicity.[5] Prudence dictates that we treat the compound as a potential irritant and handle it in a way that minimizes dust or aerosol generation.[6]

Given these potential hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable to ensure complete protection from potential hazards.[8] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Causality
Hand Protection Double-gloving with nitrile gloves (ensure inner glove overlaps with lab coat sleeve).Nitrile provides good resistance against a wide range of chemicals, including amines and solvents.[7] Double-gloving protects against incidental tears and allows for safe removal of the outer, contaminated glove without exposing skin.
Eye & Face Protection Chemical safety goggles with side shields AND a full-face shield.Goggles provide primary protection against splashes.[2] A face shield is mandatory when handling potentially corrosive materials, offering a secondary barrier for the entire face.[9]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from splashes and spills. Flame-resistant material is a necessary precaution given the flammability of the morpholine component.[10]
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills. Soft or perforated shoes offer inadequate protection and are not permitted in a laboratory setting.[11]
Respiratory Protection Not typically required if all handling is performed within a properly functioning chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust.[1] If there is a risk of exposure outside of a hood, a NIOSH-approved respirator would be necessary.[2]

Operational Protocol: From Receipt to Decontamination

Adherence to a strict, step-by-step protocol is critical for mitigating risk. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Receipt and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store the compound in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2]

  • Segregation: Keep it away from strong oxidizing agents, acids, and sources of ignition.[12][13] The storage cabinet should be clearly labeled.

Experimental Workflow: Weighing and Solution Preparation

All subsequent steps must be performed inside a certified chemical fume hood.

  • Preparation: Before handling the compound, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8] Prepare all necessary glassware, solvents, and utensils.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing:

    • To minimize the generation of airborne dust, do not pour the solid directly.[6] Use a spatula to carefully transfer the desired amount of the solid compound onto a weigh boat or into a tared vial.

    • Keep the primary container closed as much as possible.

  • Dissolution:

    • Place the receiving flask containing the solvent on a stir plate within the fume hood.

    • Slowly and carefully add the weighed solid to the solvent to prevent splashing.[4]

    • Securely cap the flask once the addition is complete.

  • Post-Handling:

    • Tightly seal the primary container of the compound and return it to its designated storage location.

    • Decontaminate the spatula, weigh boat, and any other surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.[4]

    • Collect all contaminated materials for proper waste disposal.

Post-Experiment Decontamination
  • Remove PPE: Carefully remove the outer pair of gloves and dispose of them as hazardous waste. Remove the face shield, goggles, and lab coat. Finally, remove the inner pair of gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1]

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling & Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A 1. Verify & Store Compound B 2. Don Full PPE A->B C 3. Weigh Solid Compound B->C D 4. Prepare Solution C->D E 5. Decontaminate Workspace D->E F 6. Segregate Waste E->F G 7. Doff PPE & Wash Hands F->G H 8. Dispose via Hazardous Waste Stream F->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.